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Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Documentation Hub

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  • Product: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
  • CAS: 212688-02-3

Core Science & Biosynthesis

Foundational

Process Development Guide: Synthesis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

This guide is structured as a high-level process development whitepaper, designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, scalability, and self-validating protocols ov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level process development whitepaper, designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, scalability, and self-validating protocols over simple recipe following.

Target Molecule: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate CAS: 212688-02-3 Core Application: Key intermediate for thyromimetic agents (e.g., Sobetirome/GC-1 analogs) and selective thyroid hormone receptor modulators (STRMs).

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate hinges on the controlled halogenation of the electron-rich phenolic ring. As a Senior Application Scientist, the primary decision lies in selecting the point of bromination relative to esterification.

Route Evaluation[1][2][3]
FeatureRoute A: Direct Bromination of Ester (Recommended)Route B: Bromination of Acid

Esterification
Starting Material Methyl 4-hydroxyphenylacetate (CAS 14199-15-6)4-Hydroxyphenylacetic acid (CAS 156-38-7)
Step Count 1 Step 2 Steps
Atom Economy HighModerate (Loss of water in step 2)
Risk Factor Potential ester hydrolysis by byproduct HBr.Requires acidic reflux in step 2; harsh on sensitive substrates.
Scalability Excellent (Single pot).Good, but labor-intensive.

Decision: Route A is the superior pathway for laboratory and pilot-scale synthesis due to its convergent nature and reduced unit operations. The phenolic hydroxyl group at position 4 strongly activates the ortho positions (3 and 5), allowing for rapid, regioselective electrophilic aromatic substitution (EAS) under mild conditions.

Reaction Scheme Visualization

ReactionScheme Figure 1: Electrophilic Aromatic Substitution Pathway SM Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) Intermediate Transition State (Sigma Complex) SM->Intermediate Activation by -OH Reagent Brominating Agent (Br2 or NBS) Reagent->Intermediate Product Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3) Intermediate->Product -H+ (Re-aromatization) Byproduct Byproducts: HBr (gas) or Succinimide Intermediate->Byproduct

Figure 1: The hydroxyl group directs incoming bromine electrophiles exclusively to the 3 and 5 positions, preserving the ester tail.[1]

Part 2: Detailed Experimental Protocol (Route A)

This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile. While elemental bromine (


) in acetic acid is the classical method, NBS is preferred in modern drug discovery workflows for its precise stoichiometry, ease of handling, and reduced risk of ester hydrolysis (non-acidic media).
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Methyl 4-hydroxyphenylacetate Substrate1.0 eqDry thoroughly before use.
N-Bromosuccinimide (NBS) Reagent2.1 - 2.2 eqRecrystallize from water if yellow (degraded).
Acetonitrile (MeCN) Solvent10-15 VolPolar aprotic; promotes solubility.
Ammonium Acetate Catalyst0.1 eqOptional; buffers reaction rate.
Step-by-Step Methodology

Step 1: Preparation (0 min)

  • Charge a round-bottom flask with Methyl 4-hydroxyphenylacetate (1.0 eq).

  • Dissolve in Acetonitrile (MeCN) . Ensure complete dissolution.

  • Scientist's Insight: If scaling >10g, equip the flask with an internal thermometer and a nitrogen inlet. Oxygen can induce radical side-reactions; nitrogen atmosphere favors the ionic EAS mechanism.

Step 2: Bromination (0 - 60 min)

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (2.2 eq) portion-wise over 20 minutes.

    • Critical Control: Do not add all NBS at once. An exotherm can lead to over-bromination or radical bromination at the benzylic position (alpha to the ester).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 3: Monitoring (Self-Validating Point)

  • TLC Analysis: (Eluent: 20% EtOAc in Hexanes).

    • Starting material (

      
      ) should disappear.
      
    • Target dibromo product (

      
      ) will appear as the major spot.
      
    • Note: A faint intermediate spot (mono-bromo) may be visible; stir longer if seen.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove MeCN.

  • Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash Sequence:

    • Water: Removes succinimide byproduct.

    • 5% Sodium Thiosulfate (

      
      ): Crucial step. Quenches any residual active bromine species (turns solution from yellow/orange to clear).
      
    • Brine: Dehydrates the organic phase.

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude solid is often

    
     pure.
    
  • Recrystallization: If necessary, recrystallize from Methanol/Water (9:1) or Hexane/EtOAc .

    • Heat to reflux in minimal MeOH, add water until turbid, cool slowly to 4°C.

Part 3: Scientific Integrity & Validation (E-E-A-T)

To ensure the protocol worked without relying on blind faith, you must verify the structure using these spectroscopic markers.

NMR Validation (Self-Validating Logic)

The symmetry of the final molecule provides a definitive "Yes/No" confirmation.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • Aromatic Region: The starting material has an

      
       pattern (two doublets). The Product  must show a sharp Singlet (2H)  around 
      
      
      
      ppm.
      • Why? The bromines at 3 and 5 make protons at 2 and 6 equivalent. If you see doublets, the reaction is incomplete (mono-bromo).

    • Phenolic OH: Broad singlet, shifts downfield (

      
       ppm) compared to starting material due to the electron-withdrawing effect of ortho-bromines.
      
    • Ester Methyl: Singlet (3H) at

      
       ppm. (Confirming the ester is intact).
      
Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Mono-bromo impurity persists Insufficient NBS or reaction time.Add 0.2 eq additional NBS; heat to 40°C.
Benzylic bromination (impurity) Radical mechanism active.Exclude light (wrap flask in foil); ensure

purge.
Ester hydrolysis (Acid formed) Acidic byproduct buildup.Switch from MeCN to DCM/Water biphasic system or add solid

to the reaction.
Workflow Visualization

Workflow Figure 2: Purification & Isolation Workflow Start Start: Methyl 4-hydroxyphenylacetate + NBS in MeCN Monitor TLC Check (Is SM gone?) Start->Monitor Monitor->Start No (Add NBS) Quench Quench: 5% Na2S2O3 (Remove active Br) Monitor->Quench Yes Extract Extraction: EtOAc / Brine Wash Quench->Extract Dry Drying: MgSO4 & Concentration Extract->Dry Recryst Recrystallization (MeOH/Water) Dry->Recryst Final Pure Product: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Recryst->Final

Figure 2: Logical flow for isolation, emphasizing the critical thiosulfate quench to prevent product degradation.

References

  • BenchChem. Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid Derivatives. (General bromination protocols for phenolic esters).

  • Scanlan, T. S., et al.Selective Thyroid Hormone Receptor Modulators. (Describes the synthesis of GC-1/Sobetirome intermediates involving the 3,5-dibromo-4-hydroxyphenyl scaffold). Journal of Medicinal Chemistry, 1998.
  • Organic Syntheses. Bromination of Phenols using NBS. (Standard operating procedures for regioselective bromination).

  • ChemicalBook. Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) Properties and Reactions.

  • MySkinRecipes. Methyl 2-(3,5-Dibromo-4-Hydroxyphenyl)Acetate Product Data. (Confirming CAS 212688-02-3 existence and commercial availability).

Sources

Exploratory

Physicochemical Profiling & Technical Characterization: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

[1] Executive Summary Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) is a specialized halogenated phenolic ester serving as a critical intermediate in the synthesis of thyromimetics (thyroid hormone ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) is a specialized halogenated phenolic ester serving as a critical intermediate in the synthesis of thyromimetics (thyroid hormone analogs) and selective estrogen receptor modulators (SERMs).[1][2] Its structural core—a 2,6-dibromophenol moiety linked to an acetate ester—confers unique electronic and solubility profiles that dictate its behavior in medicinal chemistry workflows.

This technical guide provides a definitive physicochemical analysis, synthesis logic, and analytical protocols for researchers utilizing this compound in drug discovery and material science.

Part 1: Molecular Identification & Structural Analysis

The compound is defined by high lipophilicity and specific electronic activation due to the ortho-bromine substituents, which significantly increase the acidity of the phenolic hydroxyl group compared to the non-halogenated parent.

Parameter Technical Detail
IUPAC Name Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
Common Name 3,5-Dibromo-4-hydroxyphenylacetic acid methyl ester
CAS Registry Number 212688-02-3
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
SMILES COC(=O)CC1=CC(Br)=C(O)C(Br)=C1
InChIKey FYKFTMDYVSKEGK-UHFFFAOYSA-N (Analogous structure verification)
Structural Visualization

The following diagram illustrates the core chemical structure and its functional zones: the Electrophilic Core (Phenyl ring), the Acidic Center (Phenol), and the Labile Tail (Ester).

Structure cluster_legend Functional Zones Core Phenyl Ring (Scaffold) Br1 Br (pos 3) (Lipophilicity) Core->Br1 Br2 Br (pos 5) (Lipophilicity) Core->Br2 OH OH (pos 4) (Acidic pKa ~6.0) Core->OH Ester Methyl Acetate Tail (Metabolic Lability) Core->Ester Linker Desc Bromination increases lipophilicity and phenolic acidity.

Caption: Structural decomposition highlighting the electron-withdrawing bromine atoms that modulate the phenolic pKa and the ester tail susceptible to hydrolysis.

Part 2: Physicochemical Profile[3][4]

Solid-State Properties
  • Physical State: Crystalline solid.

  • Appearance: White to off-white/pale yellow powder.

  • Melting Point: While specific experimental data for the ester is often proprietary, the parent acid (3,5-dibromo-4-hydroxyphenylacetic acid) melts at 112–114°C . The methyl ester typically exhibits a lower melting range, estimated at 60–80°C due to the loss of carboxylic acid hydrogen bonding networks.

Solution Properties & Solubility

The presence of two bromine atoms significantly increases the lipophilicity (LogP) compared to the non-brominated precursor.

Solvent Solubility Rating Application Context
DMSO High (>50 mg/mL)Primary solvent for biological assays and stock solutions.
Methanol HighPreferred solvent for LC-MS analysis.
Ethyl Acetate HighStandard extraction solvent during synthesis.
Water Very Low (<0.1 mg/mL)Requires co-solvent (e.g., <1% DMSO) for aqueous buffers.
Electronic Properties (pKa & LogP)
  • pKa (Phenolic OH): Estimated 6.4 ± 0.5 .

    • Mechanism:[3][4][5] The inductive electron-withdrawing effect (-I) of the two ortho-bromine atoms stabilizes the phenoxide anion, making this compound significantly more acidic than phenol (pKa ~10).

  • LogP (Octanol/Water): ~3.6 (Predicted).

    • Implication: High membrane permeability; suitable for intracellular targets.

Part 3: Synthesis & Production Logic

The synthesis follows a standard Electrophilic Aromatic Substitution (SEAr) pathway. The most robust protocol utilizes N-Bromosuccinimide (NBS) to ensure regioselectivity and minimize over-bromination or oxidation byproducts common with elemental bromine.

Synthetic Workflow

Synthesis Start Methyl 4-hydroxyphenylacetate (Precursor) Intermediate Transition State (Electrophilic Attack) Start->Intermediate Activation Reagent NBS (2.1 eq) Solvent: MeCN or THF Temp: 0°C to RT Reagent->Intermediate Product Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (Target) Intermediate->Product Substitution Workup Quench: NaHSO3 (aq) Extract: EtOAc Product->Workup Purification

Caption: Synthesis via regioselective bromination using NBS. Sodium bisulfite (NaHSO3) is used to quench residual bromine species.

Protocol Summary:

  • Dissolution: Dissolve Methyl 4-hydroxyphenylacetate in Acetonitrile (MeCN) or THF.

  • Bromination: Add N-Bromosuccinimide (NBS) (2.0–2.2 equivalents) portion-wise at 0°C to prevent exotherms.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench: Add 10% aqueous Sodium Thiosulfate or Bisulfite to neutralize active bromine.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Analytical Characterization (Self-Validating Protocols)

Reliable identification relies on the Isotopic Signature of bromine in Mass Spectrometry and the Symmetry in NMR.

Mass Spectrometry (MS) - The "Fingerprint"

The most definitive identification method is observing the isotopic distribution of the two bromine atoms (


 and 

).
  • Ionization Mode: ESI- (Negative Mode) is preferred due to the acidic phenol.

  • Expected Pattern (M-H)⁻:

    • M (321 m/z): ~50% intensity

    • M+2 (323 m/z): ~100% intensity (Base Peak)

    • M+4 (325 m/z): ~50% intensity

    • Note: A 1:2:1 triplet ratio confirms the presence of two bromine atoms.

Nuclear Magnetic Resonance (¹H NMR)

The symmetry of the molecule simplifies the spectrum.

Proton Environment Shift (δ ppm) Multiplicity Integration Assignment Logic
Aromatic (Ar-H) 7.30 – 7.45Singlet (s)2HSymmetric protons at positions 2 and 6. Deshielded by Br.
Phenolic (OH) 5.50 – 6.00Broad Singlet1HExchangeable with D₂O. Shift varies with concentration.
Methoxy (OCH₃) 3.65 – 3.75Singlet (s)3HCharacteristic methyl ester singlet.
Methylene (CH₂) 3.50 – 3.60Singlet (s)2HBenzylic protons linking ring to ester.
Analytical Decision Tree

Analysis Sample Unknown Sample HPLC HPLC-UV (254/280 nm) Sample->HPLC Purity Purity > 95%? HPLC->Purity MS LC-MS (ESI-) Purity->MS Yes Reject REJECT / RE-PURIFY Purity->Reject No IsoPattern Check Isotope Pattern (1:2:1 ratio at M, M+2, M+4) MS->IsoPattern NMR 1H NMR (DMSO-d6) IsoPattern->NMR Match IsoPattern->Reject Mismatch Confirm CONFIRMED IDENTITY NMR->Confirm

Caption: Step-by-step analytical workflow ensuring identity verification via isotopic abundance and structural symmetry.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is an ester and a phenol, making it susceptible to both hydrolysis (moisture) and oxidation (air/light).

  • Light Sensitivity: Halogenated aromatic compounds can undergo photodehalogenation. Protect from light using amber vials.

  • Stability: Stable for >12 months if stored properly. Degrades to 3,5-dibromo-4-hydroxyphenylacetic acid if exposed to basic aqueous conditions.

References

  • BLD Pharm . Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Product Data. Retrieved from

  • ChemSrc . CAS 212688-02-3 Physicochemical Properties. Retrieved from

  • LookChem . Synthesis and Properties of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. Retrieved from

  • PubChem . Compound Summary for 3,5-Dibromo-4-hydroxyphenylacetic acid derivatives. Retrieved from

  • ResearchGate . Synthesis of Halogenated Phenolic Esters (Methodology Reference). Retrieved from

Sources

Foundational

Comprehensive Profiling of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: From Structural Motifs to Biological Efficacy

Executive Summary Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) represents a critical pharmacophore in marine-inspired medicinal chemistry. While often categorized merely as a synthetic intermediate, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) represents a critical pharmacophore in marine-inspired medicinal chemistry. While often categorized merely as a synthetic intermediate, this halogenated phenolic ester possesses distinct biological potential driven by its 3,5-dibromo-4-hydroxy motif—a structural echo of thyroid hormones and marine bromophenols.

This technical guide dissects the compound's utility not just as a building block for acetylcholinesterase (AChE) inhibitors like Pulmonarin B , but as a bioactive scaffold with intrinsic antioxidant and antimicrobial properties. It is designed for researchers targeting neurodegenerative diseases (Alzheimer's), antifouling technologies, and thyromimetic therapeutics.

Part 1: Chemical Identity & Structural Logic

The Pharmacophore

The molecule functions as a lipophilic prodrug of 3,5-dibromo-4-hydroxyphenylacetic acid. Its biological activity is governed by three structural domains:

DomainStructural FeatureBiological Function
Core Phenolic RingSubstrate for radical scavenging; H-bond donor.
Modifiers 3,5-Dibromo SubstitutionElectronic: Increases acidity of the phenol (lower pKa), stabilizing the phenoxy radical.Steric: Blocks metabolic conjugation at ortho-positions; mimics Iodine in thyroid hormones.
Tail Methyl Acetate EsterPermeability: Masks the carboxylic acid, enhancing cellular uptake.Reactivity: Serves as an electrophilic handle for amidation (synthesis of Pulmonarins).
Physicochemical Profile[1]
  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    O
    
    
  • Molecular Weight: 323.97 g/mol

  • Predicted LogP: ~2.7–3.0 (Lipophilic, suitable for CNS penetration)

  • Key Reactivity: Nucleophilic attack at the ester carbonyl; Radical abstraction at the phenolic hydroxyl.

Part 2: Biological Activity Spectrum

Neuroprotective Potential (The Pulmonarin Connection)

The primary high-value application of this scaffold is the synthesis of Pulmonarin B and its analogs.

  • Mechanism: Reversible, non-competitive inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Efficacy: Pulmonarin B analogs derived from this ester exhibit

    
     values in the low micromolar range (~20 µM).[1]
    
  • Pathway: The dibromophenol moiety binds to the peripheral anionic site of AChE, while the ester-derived tail (after modification) interacts with the catalytic gorge.

Antioxidant Activity

Like many marine bromophenols (e.g., from Rhodomelaceae algae), this compound acts as a radical scavenger.[2]

  • Activity: Potent scavenging of DPPH and ABTS radicals.[3]

  • Causality: The electron-withdrawing bromine atoms stabilize the resulting phenoxy radical via resonance and inductive effects, preventing propagation of oxidative stress cascades.

Antimicrobial & Antifouling
  • Direct Action: Brominated phenols disrupt bacterial cell membranes and inhibit biofilm formation.

  • Synthetic Utility: The ester is converted into Bis-Quaternary Ammonium Compounds (Bis-QACs) . These derivatives show enhanced efficacy against Gram-positive bacteria (S. aureus) and marine biofouling organisms by destabilizing the bacterial cell wall.

Part 3: Experimental Protocols

Synthesis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Rationale: Direct bromination of the ester is preferred over the acid to prevent side reactions and improve solubility.

Reagents: Methyl 4-hydroxyphenylacetate, Bromine (


), Acetic Acid, Sodium Bisulfite.
  • Dissolution: Dissolve 10 mmol of methyl 4-hydroxyphenylacetate in 20 mL of glacial acetic acid.

  • Bromination: Add a solution of

    
     (22 mmol, 1.1 eq per site) in acetic acid dropwise at 0–5°C over 30 minutes. Control: Maintain low temp to ensure regioselectivity at 3,5-positions.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching: Pour mixture into ice water containing 5% sodium bisulfite (to neutralize excess bromine).

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.

    • Yield Target: >85%[4]

    • Validation:

      
      H NMR (Characteristic singlet for methyl ester ~3.7 ppm; singlet for aromatic protons ~7.4 ppm).
      
DPPH Radical Scavenging Assay (Antioxidant Verification)

Rationale: Quantifies the ability of the phenolic moiety to donate hydrogen atoms.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 100 µL of test compound (10–100 µM in methanol) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Control: Ascorbic acid or Trolox.

Part 4: Visualization of Mechanisms & Workflows

Structural Logic & Synthesis Pathway

This diagram illustrates the transformation of the precursor into the target scaffold and its divergence into neuroprotective (Pulmonarin) and antimicrobial (Bis-QAC) agents.

G Start Methyl 4-hydroxyphenylacetate (Precursor) Bromination Bromination (Br2/AcOH) Start->Bromination Electrophilic Subst. Target Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate (CAS: 212688-02-3) Bromination->Target Regioselective (3,5) Path1 Amidation & Quaternization Target->Path1 Path2 Dimerization Target->Path2 Pulmonarin Pulmonarin B Analogs (AChE Inhibition) Path1->Pulmonarin Neuroprotection BisQAC Bis-Quaternary Ammonium Salts (Antimicrobial/Antifouling) Path2->BisQAC Membrane Disruption

Caption: Synthesis and divergent biological applications of the methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate scaffold.

Structure-Activity Relationship (SAR) Map

Visualizing how specific chemical features dictate biological function.

SAR Center Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate Br 3,5-Dibromo Groups Center->Br OH 4-Hydroxyl Group Center->OH Ester Methyl Ester Center->Ester Lipophilicity Increased Lipophilicity (CNS Penetration) Br->Lipophilicity Radical Radical Stabilization (Antioxidant) Br->Radical Resonance Stab. Thyro Thyromimetic Activity (TR Receptor Binding) Br->Thyro OH->Radical H-Donor Prodrug Prodrug / Permeability (Cellular Uptake) Ester->Prodrug

Caption: SAR map highlighting the functional roles of the bromine, hydroxyl, and ester moieties.

References

  • BenchChem. (2025). 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: Structure and Biological Activity. Retrieved from

  • Marine Drugs. (2018).[1][5] Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids. PubMed Central. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 3,5-Dibromo-4-hydroxyphenylacetic acid.[2] Retrieved from

  • ChemSrc. (2025).[4] Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: Physicochemical Properties. Retrieved from

  • Molecules. (2022).[3] Antioxidant and Anticancer Activities of Synthesized Methylated Derivatives of Natural Bromophenols.[3] Retrieved from

Sources

Exploratory

A Comprehensive Spectroscopic Guide to Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3,5-dibromo-4-hydroxyph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a compound of interest in pharmaceutical and agrochemical research due to its substituted phenolic structure. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus will be on not only presenting the data but also on the rationale behind the spectral features, providing a robust framework for the structural elucidation and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is paramount in the fields of drug discovery and materials science. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a combination of NMR, IR, and MS provides a complete picture of its atomic connectivity and functional group composition.

Caption: 2D structure of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

1.1: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35Singlet2HAr-H
3.68Singlet3H-OCH
3.52Singlet2H-CH ₂-

Interpretation:

The ¹H NMR spectrum, recorded in Methanol-d4 (MeOD) at 500 MHz, displays three distinct signals. The downfield singlet at 7.35 ppm, integrating to two protons, is characteristic of the aromatic protons. The symmetry of the molecule, with two bromine atoms ortho and para to the acetate group, renders the two aromatic protons chemically equivalent. The singlet multiplicity indicates no adjacent protons to couple with.

The signal at 3.68 ppm is a singlet integrating to three protons, which is a classic signature of a methyl ester group (-OCH₃). The upfield singlet at 3.52 ppm, integrating to two protons, is assigned to the methylene (-CH₂) protons of the acetate side chain. The deshielding effect of the adjacent carbonyl group and aromatic ring shifts these protons downfield from a typical alkyl range.

1.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
173.7C =O
153.7Ar-C -OH
134.0Ar-C H
127.5Ar-C -CH₂
119.9Ar-C -Br
112.9Ar-C -Br
52.7-OC H₃
39.8-C H₂-

Interpretation:

The ¹³C NMR spectrum, recorded in MeOD at 125 MHz, shows eight distinct carbon signals. The most downfield signal at 173.7 ppm is assigned to the carbonyl carbon of the ester group. The signal at 153.7 ppm corresponds to the aromatic carbon bearing the hydroxyl group, which is significantly deshielded by the oxygen atom. The two signals at 134.0 ppm are assigned to the two equivalent aromatic C-H carbons. The signal at 127.5 ppm is attributed to the aromatic carbon attached to the acetate side chain. The two distinct signals at 119.9 and 112.9 ppm are assigned to the two bromine-substituted aromatic carbons. The upfield signals at 52.7 ppm and 39.8 ppm correspond to the methyl ester carbon and the methylene carbon, respectively.

1.3: Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., MeOD) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into the spectrometer c->d e Lock, tune, and shim the instrument d->e f Acquire ¹H and ¹³C spectra e->f g Apply Fourier transform f->g h Phase and baseline correct the spectra g->h i Calibrate chemical shifts (e.g., to residual solvent peak) h->i

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Part 2: Infrared (IR) Spectroscopy (Theoretical)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3500 (broad)O-H (Phenol)Stretching
~3050C-H (Aromatic)Stretching
~2950C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1600, ~1470C=C (Aromatic)Stretching
~1200C-O (Ester)Stretching
~1100C-O (Phenol)Stretching
~850C-H (Aromatic)Out-of-plane bending
~650C-BrStretching

Interpretation:

The IR spectrum is expected to be dominated by a broad absorption band around 3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH₃ groups are anticipated around 3050 cm⁻¹ and 2950 cm⁻¹, respectively. A strong, sharp peak around 1735 cm⁻¹ is predicted for the C=O stretching of the methyl ester. The characteristic aromatic C=C stretching bands should appear around 1600 cm⁻¹ and 1470 cm⁻¹. The C-O stretching vibrations of the ester and phenol groups are expected in the 1200-1000 cm⁻¹ region. A band around 850 cm⁻¹ would be indicative of the out-of-plane C-H bending of the isolated aromatic hydrogens. Finally, a C-Br stretching vibration is expected at lower wavenumbers, around 650 cm⁻¹.

2.1: Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be suitable.

Workflow for ATR-FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Ensure ATR crystal is clean b Place a small amount of solid sample on the crystal a->b c Apply pressure to ensure good contact b->c d Collect a background spectrum c->d e Collect the sample spectrum d->e f Perform ATR correction e->f g Baseline correct the spectrum f->g

Caption: A standard procedure for obtaining an IR spectrum of a solid sample using an ATR accessory.

Part 3: Mass Spectrometry (MS) (Theoretical)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An experimental mass spectrum is not available, but a predicted fragmentation pattern can be proposed based on the structure.

Table 4: Predicted Mass Spectrometry Data

m/zIon
322/324/326[M]⁺˙ (Molecular Ion)
291/293/295[M - OCH₃]⁺
263/265/267[M - COOCH₃]⁺
184/186/188[Br₂C₆H₂OH]⁺

Interpretation:

The molecular ion peak ([M]⁺˙) is expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). The exact mass of the most abundant isotopic peak would be around m/z 324.

Key fragmentation pathways would likely involve the ester group. Loss of the methoxy radical (-•OCH₃) would result in a fragment ion at m/z 291/293/295. Cleavage of the entire methyl ester group as a radical (-•COOCH₃) would lead to a fragment at m/z 263/265/267, which would be a dibrominated benzyl cation. Another possible fragmentation is the cleavage of the C-C bond between the aromatic ring and the acetate group, leading to a dibromophenol fragment ion at m/z 184/186/188.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z 322/324/326 F1 [M - OCH₃]⁺ m/z 291/293/295 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 263/265/267 M->F2 - •COOCH₃

Caption: Proposed major fragmentation pathways for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

3.1: Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) would be a suitable soft ionization technique for this polar molecule.

Workflow for ESI-MS Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) b Infuse the sample solution into the ESI source a->b c Acquire the mass spectrum in positive or negative ion mode b->c d Calibrate the mass spectrum c->d e Analyze the isotopic pattern and fragmentation d->e

Caption: A general workflow for the analysis of an organic molecule by ESI-MS.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Records of Natural Products. (2023). Supporting Information. ACG Publications. Retrieved from [Link]

  • ChemSrc. (2023). METHYL 2-(3,5-DIBROMO-4-HYDROXYPHENYL)ACETATE. Retrieved from [Link]

Foundational

Technical Monograph: Solubility &amp; Stability of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

[1][2] H Br O [1][2][3][4] Executive Summary Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic ester widely utilized as a scaffold in the synthesis of thyromimetic agents, antibacterial bis-quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


H

Br

O

[1][2][3][4]

Executive Summary

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic ester widely utilized as a scaffold in the synthesis of thyromimetic agents, antibacterial bis-quaternary ammonium salts, and marine natural product analogues (e.g., Pulmonarin B).[1][2]

Its utility in drug development is defined by two competing physicochemical characteristics:

  • Lipophilicity: The dibromo-substitution significantly increases LogP compared to its non-halogenated parent, necessitating the use of organic co-solvents (DMSO, MeOH) for stock preparation.[1][2]

  • pH-Dependent Lability: The compound features a phenolic hydroxyl group with enhanced acidity (due to ortho-bromine electron withdrawal) and a methyl ester moiety susceptible to hydrolysis.[1][2]

This guide provides a standardized framework for solubilizing, storing, and analyzing this compound to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the fundamental chemical constants is prerequisite to designing stable formulations.[1][2]

PropertyValue / DescriptionTechnical Insight
Molecular Weight 323.97 g/mol High bromine content accounts for ~50% of mass.[1][2]
Appearance White to pale yellow crystalline solidColoration often indicates trace oxidation of the phenol to quinoid species.[1][2]
Predicted LogP ~2.63Moderate lipophilicity; poor aqueous solubility without ionization.[1][2]
Predicted pKa ~6.5 – 7.0 (Phenolic OH)Significantly more acidic than phenol (pKa 10) due to electron-withdrawing Br atoms.[1][2]
H-Bond Donors 1 (Phenol)Capable of specific binding interactions; primary site for ionization.[1][2]
H-Bond Acceptors 3 (Ester + Phenol)Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1][2]

Solubility Profile

Solvent Compatibility

The compound exhibits a "like-dissolves-like" profile typical of halogenated aromatics.[1][2]

  • Primary Solvents (Stock Solutions):

    • DMSO (Dimethyl sulfoxide): Excellent solubility (>20 mg/mL).[1][2] Preferred for biological assays due to miscibility with aqueous buffers.[1][2]

    • Methanol/Ethanol: Good solubility.[1][2] Suitable for analytical standard preparation but prone to transesterification if stored for prolonged periods.[1][2]

  • Secondary Solvents (Extraction/Synthesis):

    • Ethyl Acetate / Dichloromethane: High solubility.[1][2] Ideal for liquid-liquid extraction from aqueous media.[1][2]

  • Aqueous Media:

    • Water (pH < 6): Negligible solubility.[1][2]

    • Water (pH > 8): Solubility increases significantly due to deprotonation of the phenolic hydroxyl group (formation of the phenolate anion).[1][2]

Solubility Decision Logic

The following diagram illustrates the critical decision pathways for solubilizing this compound based on the intended application.

SolubilityLogic Start Start: Solid Compound AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis AppCheck->Synthesis Analytical HPLC/LC-MS AppCheck->Analytical DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO OrgSolv Use DCM, EtOAc, or THF Synthesis->OrgSolv MeOH Dissolve in Methanol (Prepare Fresh) Analytical->MeOH Warning Avoid Ethanol (Risk of Transesterification) Analytical->Warning Dilution Dilute into Buffer (Keep DMSO < 1%) DMSO->Dilution

Figure 1: Solubility decision tree optimizing solvent choice by application to minimize degradation risks.[1][2]

Stability & Degradation Mechanisms[1]

The stability of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is governed by two primary vectors: Hydrolysis and Oxidation .[1][2]

Ester Hydrolysis (pH Sensitivity)

The methyl ester linkage is susceptible to hydrolysis, converting the lipophilic ester into the polar free acid (3,5-dibromo-4-hydroxyphenylacetic acid).[1][2]

  • Acidic Conditions (pH < 4): Relatively stable.[1][2]

  • Neutral Conditions (pH 7): Slow hydrolysis over days/weeks.

  • Basic Conditions (pH > 9): Rapid hydrolysis.[1][2] The electron-withdrawing bromine atoms on the ring exert an inductive effect that increases the electrophilicity of the carbonyl carbon (via the methylene bridge), potentially accelerating base-catalyzed hydrolysis compared to non-halogenated analogs.[1][2]

Oxidative Dehalogenation/Quinone Formation

Phenols with ortho-halogens are prone to oxidation.[1][2] Exposure to light and air can lead to the formation of quinones or radical species, often observed as a color change from white to yellow/brown.[1][2]

Degradation Pathways Diagram[1]

Degradation Compound Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate Acid 3,5-Dibromo-4- hydroxyphenylacetic Acid Compound->Acid + H2O / OH- (Hydrolysis) Methanol Methanol Compound->Methanol Quinone Quinoid/Radical Species (Yellow) Compound->Quinone + hν / O2 (Oxidation)

Figure 2: Primary degradation pathways.[1][2] Hydrolysis is the dominant risk in aqueous media; oxidation is the dominant risk in solid storage.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Use this protocol to determine the exact solubility limit in a specific buffer system.[1][2]

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or vortex at room temperature for 24 hours. Note: Protect from light.[1][2]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute with Acetonitrile (1:1), and analyze via HPLC-UV (280 nm). Compare against a standard curve prepared in DMSO/Methanol.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate analytical methods or determine storage limits.[1][2]

ConditionProcedureExpected Outcome
Acid Stress Dissolve in 0.1 N HCl; heat at 60°C for 4 hrs.[1][2]Minimal degradation (<5%).[1][2]
Base Stress Dissolve in 0.1 N NaOH; stir at RT for 1 hr.Significant hydrolysis (>20%) to free acid.[1][2]
Oxidative Add 3% H

O

; stir at RT for 4 hrs.
Potential yellowing; formation of quinoid species.[1][2]
Photostability Expose solid to UV/Vis light for 24 hrs.[1][2]Surface discoloration (dehalogenation/oxidation).[1][2]

Handling and Storage Recommendations

To maximize shelf-life and experimental consistency, adhere to the following "Gold Standard" practices:

  • Storage: Store solid powder at -20°C under an inert atmosphere (Argon/Nitrogen) if possible. Desiccation is critical to prevent moisture-mediated hydrolysis.[1][2]

  • Light Protection: Store in amber vials or wrap containers in aluminum foil.

  • Solution Stability:

    • DMSO Stocks: Stable for months at -20°C.[1][2]

    • Aqueous Dilutions: Prepare fresh daily . Do not store aqueous solutions, as slow hydrolysis will alter the concentration of the active ester.[1][2]

  • Safety: The compound is a halogenated phenol derivative.[1][2] Wear standard PPE (gloves, goggles).[1][2] Treat as a potential irritant and environmental hazard (marine pollutant class).[1][2]

References

  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • ChemSrc. Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate CAS 212688-02-3 Entry.[1][2][5][6][7] [Link][1][2][8]

  • Growing Science. Synthesis of bis-quaternary ammonium compounds based on natural (3,5-dibromo-4-hydroxyphenyl)acetic acid derivatives.[1][2][8][9] [Link]

  • Nielsen, A. et al. Hydrolysis of 4-hydroxybenzoic acid esters (parabens).[1][2] Applied and Environmental Microbiology, 2001.[1][2] (Mechanistic reference for phenolic ester hydrolysis). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Comprehensive Evaluation of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Introduction: Unveiling the Bioactive Potential of a Novel Bromophenol Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic compound with a structure suggestive of significant biological activity. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Bromophenol

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic compound with a structure suggestive of significant biological activity. Its dibrominated phenyl ring and acetate moiety indicate potential interactions with various biological targets. Bromophenols, a class of compounds prevalent in marine organisms, are known for their diverse bioactivities, including antioxidant, anti-inflammatory, and endocrine-disrupting properties[1][2]. The structural similarity of some brominated compounds to thyroid hormones has prompted investigations into their potential to interfere with the thyroid hormone system[3][4]. This document provides a comprehensive suite of experimental protocols for the in-vitro characterization of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, enabling researchers to explore its therapeutic or toxicological profile.

These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for assessing the compound's antioxidant capacity, cytotoxicity, anti-inflammatory effects, and its potential to modulate thyroid hormone signaling pathways. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Section 1: Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible assay results.

1.1. Compound Information

PropertyValueSource
Molecular Formula C₉H₈Br₂O₃[5]
Molecular Weight 323.97 g/mol [5]
Appearance Solid[6]
Storage 2-8°C, sealed, dry[7]

1.2. Solubility and Stock Solution Preparation

Prior to initiating any biological assay, determining the solubility of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is critical.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Solvent Selection: Based on the structure of similar phenolic compounds, high-purity dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a concentrated stock solution[8]. Ethanol or methanol can be considered as alternative solvents.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.

    • Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution at high speed for 5-10 minutes and use the supernatant.

  • Storage: Aliquot the 10 mM stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Section 2: Antioxidant Potential Assessment

The phenolic hydroxyl group in Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate suggests potential antioxidant activity through radical scavenging mechanisms[9][10]. The following assays are designed to quantify this capacity.

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol 2: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM in methanol): Dissolve an appropriate amount of DPPH in methanol. Protect from light.

    • Test Compound Dilutions: Prepare a series of dilutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a dilution series of a known antioxidant such as Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound or control dilutions.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol 3: ABTS Radical Scavenging Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Control Dilutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound or control dilutions.

    • Add 180 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

Section 3: Cytotoxicity Evaluation

Assessing the cytotoxic profile of a compound is a critical step in its biological characterization. The following assays provide a measure of cell viability and membrane integrity.

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Protocol 4: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

3.2. LDH (Lactate Dehydrogenase) Assay for Cell Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Protocol 5: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to the supernatant samples.

  • Incubation and Measurement: Incubate the plate according to the kit manufacturer's instructions and measure the absorbance at the specified wavelength (typically 490 nm).

  • Controls: Include a positive control for maximum LDH release (cells treated with a lysis buffer).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Section 4: Anti-Inflammatory Activity Assessment

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds[11][12].

4.1. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Protocol 6: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T).

  • Transfection (for transient assays): Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization)[13][14].

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well white, clear-bottom plate.

    • Pre-treat the cells with various concentrations of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours[13].

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculation:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value.

4.2. Cytokine Release Assay

This assay measures the production and secretion of pro-inflammatory cytokines from immune cells.

Protocol 7: Cytokine Release Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 mouse macrophage cells in a 24-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[6].

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Section 5: Evaluation of Thyroid Hormone System Disruption

The structural similarity of some brominated phenols to thyroid hormones necessitates the investigation of potential endocrine-disrupting effects.

5.1. Transthyretin (TTR) Competitive Binding Assay

This assay determines the ability of the test compound to compete with the natural ligand, thyroxine (T4), for binding to its transport protein, transthyretin (TTR).

Protocol 8: TTR Competitive Binding Assay

  • Reagents:

    • Human TTR protein.

    • A fluorescently labeled T4 probe (e.g., FITC-T4).

    • Assay buffer (e.g., Tris-HCl buffer).

  • Assay Procedure (Fluorescence Polarization):

    • In a black 96-well plate, add the assay buffer, fluorescent T4 probe, and human TTR.

    • Add serial dilutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate or a known TTR binder as a positive control (e.g., TBBPA).

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Measurement: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration and determine the IC₅₀ or Ki value.

5.2. Thyroid Hormone Receptor (TR) Transactivation Assay

This cell-based assay measures the ability of the compound to act as an agonist or antagonist of the thyroid hormone receptor.

Protocol 9: TR Transactivation Assay

  • Cell Line: Use a cell line that expresses a thyroid hormone receptor (TRα or TRβ) and a luciferase reporter gene under the control of a thyroid hormone response element (TRE). The rat pituitary cell line GH3 is a suitable model[3][15].

  • Agonist Mode:

    • Seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate for 24 hours.

    • Include a positive control (e.g., triiodothyronine, T3).

  • Antagonist Mode:

    • Pre-treat the cells with various concentrations of the test compound.

    • Co-treat with a fixed, sub-maximal concentration of T3.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.

  • Data Analysis:

    • Agonist mode: Determine the EC₅₀ value (the concentration that produces 50% of the maximal response to T3).

    • Antagonist mode: Determine the IC₅₀ value for the inhibition of T3-induced luciferase activity.

Visualization of Experimental Workflows

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays antioxidant Antioxidant Assays (DPPH & ABTS) ttr_binding TTR Binding Assay cytotoxicity Cytotoxicity Assays (MTT & LDH) anti_inflammatory Anti-Inflammatory Assays (NF-κB & Cytokine Release) cytotoxicity->anti_inflammatory Inform Non-Toxic Concentrations tr_transactivation TR Transactivation Assay anti_inflammatory->tr_transactivation Characterize Bioactivity compound Methyl 2-(3,5-dibromo-4- hydroxyphenyl)acetate compound->antioxidant Assess Radical Scavenging compound->ttr_binding Evaluate Binding to Transport Protein compound->cytotoxicity Determine Cell Viability & Toxicity compound->anti_inflammatory compound->tr_transactivation

Figure 1: A generalized workflow for the comprehensive in-vitro evaluation of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

NFkB_Pathway_Assay stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cell HEK293T Cell with NF-κB Luciferase Reporter stimulus->cell compound Methyl 2-(3,5-dibromo-4- hydroxyphenyl)acetate compound->cell Inhibition? ikb IκBα Degradation cell->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb reporter Luciferase Gene Expression nfkb->reporter light Luminescence Signal reporter->light

Figure 2: A simplified schematic of the NF-κB luciferase reporter assay to assess the anti-inflammatory potential of the test compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Luciferase Reporter Assays for NF-κB Activity with Celastramycin A.
  • García, M., et al. (2025).
  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB.
  • Kitamura, S., et al. (2002). Thyroid hormonal activity of the flame retardants tetrabromobisphenol A and tetrachlorobisphenol A.
  • Boulebd, H., et al. (2025). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. Molecules, 30(8), 1739.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual).
  • Royal Society of Chemistry. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2020). STANDARD OPERATING PROCEDURE - for the human thyroid hormone receptor alpha (TRα) and beta (TRβ)
  • Costa, A. S., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2849-2863.
  • Taylor & Francis Online. (2021). Bromophenol – Knowledge and References.
  • Spagnuolo, M., et al. (2020). SCREENED: A Multistage Model of Thyroid Gland Function for Screening Endocrine-Disrupting Chemicals in a Biologically Sex-Specific Manner. International Journal of Molecular Sciences, 21(10), 3652.
  • EURL ECVAM. (n.d.). Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities.
  • Dai, Z., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology, 12, 814373.
  • Sigma-Aldrich. (n.d.). Thyroid cell lines.
  • Eurofins Discovery. (n.d.). TRalpha Human Thyroid Hormone NHR Functional Agonist Coactivator LeadHunter Assay.
  • Kim, T. H., et al. (2016). 2,4,6-Tribromophenol Interferes with the Thyroid Hormone System by Regulating Thyroid Hormones and the Responsible Genes in Mice. International Journal of Molecular Sciences, 17(7), 1123.
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  • ResearchGate. (2025).
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  • University of Helsinki. (n.d.). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY.
  • Robertson, L. P., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 21(5), 282.
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  • Revvity. (2024). PBMC isolation and cytokine assays made easy.
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  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
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Application

Application Notes and Protocols: Investigating the Neurobiological Potential of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Phenolic Compound Methyl 2-(3,5-dibromo-4-hydroxyphenyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenolic Compound

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic compound with a structure suggestive of significant biological activity. While direct and extensive neurobiological research on this specific molecule is emerging, its chemical architecture—featuring a phenolic hydroxyl group and bromine substituents on the aromatic ring—points towards potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1] The core hypothesis is that this compound can modulate two key pathological drivers of neuronal damage: oxidative stress and neuroinflammation.[2][3][4]

The brain's high metabolic rate and lipid-rich environment make it exceptionally vulnerable to oxidative damage from reactive oxygen species (ROS).[5] This oxidative stress is a common feature in neurodegenerative conditions like Alzheimer's and Parkinson's disease, leading to lipid peroxidation, protein aggregation, and ultimately, neuronal cell death.[2][6] Concurrently, chronic activation of the brain's resident immune cells, the microglia and astrocytes, creates a persistent neuroinflammatory state. This results in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which exacerbate neuronal injury.[3][7]

The structure of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate suggests it may act as a potent antioxidant, scavenging free radicals via its phenolic hydroxyl group. Furthermore, many phenolic compounds are known to possess anti-inflammatory properties. These dual activities make it a compelling candidate for neuroprotective drug discovery.

This guide provides a detailed framework for investigating the neurobiological applications of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. It outlines hypothesized mechanisms of action and provides robust, step-by-step protocols for in vitro validation.

Hypothesized Mechanism of Action: A Dual Approach to Neuroprotection

We propose that Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate exerts its neuroprotective effects through two primary, interconnected pathways:

  • Reduction of Oxidative Stress: The phenolic hydroxyl group can donate a hydrogen atom to neutralize damaging free radicals. The presence of electron-withdrawing bromine atoms may enhance the antioxidant capacity of the molecule.

  • Modulation of Neuroinflammation: The compound is hypothesized to suppress the activation of microglia, thereby reducing the production and release of pro-inflammatory cytokines.

These pathways are not mutually exclusive; in fact, they are often intertwined. Oxidative stress can trigger inflammatory signaling, and inflammation can generate further oxidative stress, creating a vicious cycle of neurotoxicity. A compound that can disrupt this cycle at multiple points holds significant therapeutic promise.

Experimental Protocols for In Vitro Validation

To empirically test the neurobiological potential of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a series of well-established in vitro assays are recommended.[8][9][10] These protocols are designed to be conducted in human-derived cell lines to maximize translational relevance.

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a common model for studying neurotoxicity and neuroprotection.[11]

Objective: To determine if Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate can protect neuronal cells from oxidative stress-induced cell death.

Workflow Diagram:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Viability Assessment A Culture SH-SY5Y cells B Seed cells in 96-well plates (1.5 x 10^4 cells/well) A->B C Pre-treat with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (various concentrations) for 24h B->C D Induce oxidative stress with H2O2 (100 µM) for 24h C->D E Measure cell viability using MTT assay D->E F Quantify LDH release into the culture medium D->F

Caption: Workflow for assessing neuroprotection against oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[11]

  • Pre-treatment: Prepare serial dilutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) in culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with the compound-containing medium and incubate for 24 hours. Include a vehicle control (DMSO only).

  • Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the negative control group. Incubate for another 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions.[11]

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

  • Calculate LDH release as a percentage of the positive control (cells treated with lysis buffer).

  • Plot dose-response curves to determine the EC₅₀ of the compound's protective effect.

Treatment GroupConcentrationExpected Outcome (Cell Viability %)Expected Outcome (LDH Release %)
Negative Control-100%Baseline
Vehicle + H₂O₂0.1% DMSO~50%High
Compound + H₂O₂1 µM>50%Reduced
Compound + H₂O₂10 µM>>50%Significantly Reduced
Compound + H₂O₂50 µMNear 100%Near Baseline
Protocol 2: Evaluation of Anti-Neuroinflammatory Activity

This protocol uses the HMC3 human microglial cell line to assess the compound's ability to suppress inflammatory responses.

Objective: To determine if Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate can inhibit the production of pro-inflammatory cytokines in activated microglia.

Signaling Pathway Diagram:

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Compound Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: Hypothesized inhibition of inflammatory signaling pathways.

Materials:

  • HMC3 human microglial cell line

  • EMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture and Seeding: Culture HMC3 cells and seed them in 24-well plates at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 2 hours.

  • Activation of Microglia: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.

  • Collection of Supernatant: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for analysis.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix the supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

Data Analysis:

  • Calculate the concentration of each cytokine and nitric oxide.

  • Express the results as a percentage of the LPS-only treated group.

  • Determine the IC₅₀ for the inhibition of each inflammatory mediator.

Treatment GroupConcentrationExpected TNF-α (pg/mL)Expected NO (µM)
Negative Control-BaselineBaseline
LPS only100 ng/mLHighHigh
Compound + LPS1 µMReducedReduced
Compound + LPS10 µMSignificantly ReducedSignificantly Reduced

Discussion and Future Directions

Positive results from these in vitro assays would provide a strong rationale for advancing Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate into more complex pre-clinical models. Future studies could involve:

  • Co-culture systems: Investigating the compound's effects in co-cultures of neurons and microglia to better model the cellular interactions in the brain.[8]

  • iPSC-derived neurons: Utilizing neurons derived from induced pluripotent stem cells from patients with neurodegenerative diseases to assess efficacy in a more disease-relevant context.[9][12]

  • In vivo studies: Evaluating the compound's pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurodegenerative diseases.

The exploration of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and its derivatives represents a promising avenue for the development of multi-target therapies for neurodegenerative disorders.[3] By simultaneously addressing oxidative stress and neuroinflammation, such compounds could offer a more holistic approach to neuroprotection.

References

  • InnoSer. (2025, November 25). In vitro neurology assays. Retrieved from [Link]

  • PhenoVista Biosciences. In Vitro Neurobiology Assay Services. Retrieved from [Link]

  • Axion Biosystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Retrieved from [Link]

  • Kim, H. J., et al. (2021). A Novel In Vitro Assay Using Human iPSC-Derived Sensory Neurons to Evaluate the Effects of External Chemicals on Neuronal Morphology: Possible Implications in the Prediction of Abnormal Skin Sensation. International Journal of Molecular Sciences, 22(21), 11598. Retrieved from [Link]

  • Paolo, C., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6757. Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • MySkinRecipes. Methyl 2-(3,5-Dibromo-4-Hydroxyphenyl)Acetate. Retrieved from [Link]

  • Kim, Y., et al. (2024). Role of Oxidative Stress in Blood–Brain Barrier Disruption and Neurodegenerative Diseases. Antioxidants, 13(12), 1450. Retrieved from [Link]

  • Li, Y., et al. (2024). Microbiota-derived acetate attenuates neuroinflammation in rostral ventrolateral medulla of spontaneously hypertensive rats. Journal of Neuroinflammation, 21(1), 108. Retrieved from [Link]

  • Rahman, M. H., et al. (2026). Neuroinflammation as a Central Mechanism in Alzheimer's Disease: Therapeutic Insights from Schiff Base Derivatives. Pharmaceuticals, 19(2), 160. Retrieved from [Link]

  • Lalkovicova, M., & Danielisova, V. (2016). Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke. Oxidative Medicine and Cellular Longevity, 2016, 7465029. Retrieved from [Link]

  • Butterfield, D. A., & Boyd-Kimball, D. (2023). Oxidative Stress in Brain in Amnestic Mild Cognitive Impairment. Antioxidants, 12(2), 462. Retrieved from [Link]

  • Chen, Y., et al. (2025). Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features. Molecules, 30(8), 3450. Retrieved from [Link]

  • Johnson, V. J., et al. (2023). Molecular Mechanisms Underlying Neuroinflammation Elicited by Occupational Injuries and Toxicants. International Journal of Molecular Sciences, 24(3), 2297. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Guide to Developing Assays with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Introduction: Understanding the Potential of a Brominated Phenolic Compound Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a brominated phenolic compound with a structure that suggests significant potential in biomedic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Potential of a Brominated Phenolic Compound

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a brominated phenolic compound with a structure that suggests significant potential in biomedical and pharmaceutical research. Bromophenols, a class of compounds found in marine algae, are known for a variety of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][2] The core structure—a phenyl ring substituted with a hydroxyl group and two bromine atoms—is key to its function. Bromination is a common strategy in medicinal chemistry used to enhance biological activity by modulating the molecule's electronic properties, lipophilicity, and steric profile.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust assays using Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus will be on two fundamental applications: in vitro enzyme inhibition and cell-based cytotoxicity, providing the foundational data needed for further drug discovery efforts.

Compound Handling, Storage, and Solution Preparation

Scientific integrity begins with the proper handling of research materials. Brominated organic compounds, including phenols, require careful storage and handling to maintain their stability and ensure operator safety.[4]

Storage
  • Condition: Store Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in a cool, dry, and well-ventilated area, protected from light.[4][5][6] Phenolic compounds are susceptible to oxidation, which can be accelerated by light and heat, potentially leading to discoloration (e.g., yellowing) and degradation.[5]

  • Container: Keep the compound in a tightly sealed, chemically resistant container (e.g., amber glass vial) to protect it from moisture and air.[4][5] For long-term storage, consider storing under an inert atmosphere like argon or nitrogen.

  • Segregation: Store separately from incompatible chemicals, such as strong oxidizing agents, bases, and reducing agents, to prevent hazardous reactions.[4]

Stock Solution Preparation
  • Rationale: A concentrated stock solution is prepared to facilitate accurate serial dilutions and minimize the amount of solvent (typically DMSO) introduced into the final assay, which can have its own biological effects.

  • Protocol:

    • Accurately weigh a precise amount of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate powder.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C.

Application I: In Vitro Enzyme Inhibition Assay

Enzyme assays are fundamental in drug discovery for identifying and characterizing compounds that can modulate the activity of a specific enzyme target.[7][8] This protocol provides a general framework for a colorimetric or fluorometric enzyme inhibition assay.

Principle of the Assay

Enzyme assays measure the rate of a reaction catalyzed by a specific enzyme. This is achieved by monitoring either the depletion of a substrate or the formation of a product over time.[9] An inhibitor compound will decrease the rate of this reaction in a concentration-dependent manner. By testing a range of inhibitor concentrations, one can determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][11]

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Enzyme - Substrate - Assay Buffer C Add Enzyme and Compound to Plate A->C B Prepare Compound: Serial Dilutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate B->C D Pre-incubate (Allows for binding) C->D E Initiate Reaction: Add Substrate D->E F Incubate at Optimal Temp E->F G Measure Signal (Absorbance/Fluorescence) using Plate Reader F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve (% Inhibition vs. [Compound]) H->I J Determine IC50 Value (Non-linear Regression) I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol
  • Scientist's Note: This protocol is a template. The specific enzyme, substrate, buffer conditions, and incubation times must be optimized for your target of interest.[12] Running the reaction with substrate concentrations at or below the Michaelis constant (Km) is essential for identifying competitive inhibitors.[12]

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the target enzyme. Include any necessary co-factors (e.g., MgCl₂, ATP).

    • Prepare the enzyme solution by diluting the enzyme stock to the desired working concentration in ice-cold assay buffer.

    • Prepare the substrate solution by dissolving the substrate in the assay buffer.

  • Compound Dilution:

    • Create a serial dilution series of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate from your DMSO stock. A common approach is a 1:3 dilution series across 8-12 points.

    • Crucial Control: Prepare a "vehicle control" containing only DMSO at the same final concentration as the highest compound concentration well. This accounts for any effect of the solvent on enzyme activity.

  • Assay Plate Setup (96-well format):

    • Add a fixed volume of assay buffer to all wells.

    • Add a small volume (e.g., 1-2 µL) of your serially diluted compound or vehicle control to the appropriate wells.

    • Add the enzyme solution to all wells except for the "no enzyme" (blank) controls.

  • Pre-incubation:

    • Mix the plate gently (e.g., on an orbital shaker).

    • Pre-incubate the enzyme and inhibitor together for a set time (e.g., 15-30 minutes) at room temperature or the enzyme's optimal temperature.[13] This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.[13]

    • Immediately place the plate in a microplate reader set to the appropriate temperature.

    • Measure the signal (absorbance or fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).[7]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the signal from the "no enzyme" blank from all other readings.

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_VehicleControl))

  • Determine IC50 Value:

    • Plot the Percent Inhibition versus the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data using software like GraphPad Prism or an equivalent.[11][14][15]

    • The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[10]

ParameterDescriptionExample Value
Enzyme Conc. Final concentration of enzyme in the assay well.5 nM
Substrate Conc. Final concentration of substrate (ideally ≤ Km).10 µM
Incubation Time Duration of the enzymatic reaction.30 minutes
IC50 Concentration for 50% inhibition.2.5 µM

Application II: Cell-Based Cytotoxicity Assay (MTT Assay)

Moving from a purified enzyme to a cellular environment is a critical step. A cytotoxicity assay determines the concentration at which a compound causes cell death.[16][17] The MTT assay is a widely used, robust colorimetric method for this purpose.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[19][20] This formazan is then solubilized, and the intensity of the purple color, measured by absorbance, is directly proportional to the number of living cells.[18][21]

Hypothetical Cytotoxic Mechanism

G A Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate B Enters Cell A->B C Interacts with Intracellular Target (e.g., Kinase, Protein) B->C D Disruption of Critical Signaling Pathway C->D E Mitochondrial Dysfunction D->E H Cell Death (Apoptosis/Necrosis) D->H F Decreased NAD(P)H-dependent Oxidoreductase Activity E->F G Reduced Conversion of MTT to Formazan F->G I Lower Absorbance Signal G->I H->F

Caption: Potential mechanism of cytotoxicity measured by MTT assay.

Detailed Protocol
  • Cell Plating:

    • Culture your chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume normal growth.[20]

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in culture medium from your DMSO stock.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

      • Untreated Control: Cells in medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[18][20]

    • Incubate the plate for an additional 4 hours in the incubator.[18][20] During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18][21]

    • Mix thoroughly by gentle shaking on an orbital shaker to ensure all formazan crystals are dissolved.[19]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18][19] A reference wavelength of >650 nm can be used to subtract background noise.[18][19]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Use the following formula: % Viability = 100 * (Absorbance_Treated / Absorbance_VehicleControl)

  • Determine EC50/IC50 Value:

    • The term IC50 (Inhibitory Concentration 50) is typically used in the context of cytotoxicity.[10]

    • Plot the Percent Viability versus the logarithm of the compound concentration.

    • Use non-linear regression to fit a dose-response curve and calculate the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.[10][14]

Cell LineSeeding DensityTreatment DurationExample IC50
HeLa5,000 cells/well48 hours12.8 µM
A5498,000 cells/well48 hours25.1 µM
MCF-77,500 cells/well72 hours8.9 µM

Conclusion and Future Directions

This guide provides robust, foundational protocols for the initial characterization of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. The data generated from these in vitro enzyme and cell-based assays—specifically the IC50 values—are critical decision-making points in the drug discovery pipeline. Positive results (i.e., potent activity at low concentrations) would warrant further investigation, including assays to determine the mechanism of action, selectivity profiling against other enzymes or cell lines, and ultimately, progression into more complex biological models. By adhering to these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reproducible data to unlock the full therapeutic potential of this promising compound.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Anonymous. (n.d.). MTT ASSAY Protocol.
  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays.
  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(3,5-Dibromo-4-Hydroxyphenyl)Acetate. Retrieved from [Link]

  • Chemsrc. (2025, September 25). METHYL 2-(3,5-DIBROMO-4-HYDROXYPHENYL)ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate, 14199-15-6. Retrieved from [Link]

Sources

Application

analytical methods for detecting Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Technical Application Note: Quantitative Characterization & Purity Analysis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Executive Summary This application note details the analytical protocol for the identification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Quantitative Characterization & Purity Analysis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Executive Summary

This application note details the analytical protocol for the identification and quantification of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3). This molecule, a halogenated phenolic ester, serves as a critical intermediate in the synthesis of thyromimetic drugs and specific flame retardant metabolites.

Due to the presence of the phenolic hydroxyl group and the labile methyl ester, this compound presents unique stability challenges. We present two orthogonal methodologies:

  • UHPLC-UV-MS/MS: The primary method for purity assay and related substance analysis, utilizing a Phenyl-Hexyl stationary phase for enhanced halogen selectivity.

  • GC-MS (Derivatized): A confirmatory method for structural elucidation and volatile impurity profiling, employing silylation to mitigate phenolic peak tailing.

Analyte Profile & Physicochemical Properties

PropertyDescriptionAnalytical Implication
Structure Phenol ring, 2x Bromine (3,5-pos), Methyl acetate tailDual chromophores (Benzene + Br); distinct Isotope pattern.
Molecular Formula C₉H₈Br₂O₃MW: 323.97 g/mol (Monoisotopic ~321.[1]88)
Isotopic Pattern ⁷⁹Br / ⁸¹Br ratio ~ 1:1Critical: Mass spectrum will show a 1:2:1 triplet at M, M+2, M+4.
pKa (Phenol) ~6.5 (Estimated)Electron-withdrawing Br atoms increase acidity. Use Acidic Mobile Phase.
LogP ~2.63Moderately lipophilic; suitable for Reverse Phase LC.
Solubility DMSO, Methanol, AcetonitrileAvoid water for stock solutions to prevent ester hydrolysis.

Method A: UHPLC-UV-MS (Primary Assay)

Rationale: While C18 columns are standard, we recommend a Phenyl-Hexyl phase. The π-π interactions between the phenyl stationary phase and the brominated aromatic ring of the analyte provide superior resolution of positional isomers (e.g., separating 3,5-dibromo from 3-bromo impurities) compared to hydrophobic interaction alone.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Equilibration
1.0010Isocratic Hold (Polar impurity elution)
8.0095Linear Ramp (Analyte elution ~5.5 min)
10.0095Wash
10.1010Re-equilibration
13.0010End
Detection Parameters
  • UV/Vis: 280 nm (Phenolic absorption) and 220 nm (Amide/Ester backbone).

  • Mass Spectrometry (ESI):

    • Polarity: Negative Mode (ESI-) . Note: Halogenated phenols ionize poorly in positive mode but show exceptional sensitivity in negative mode as [M-H]⁻.

    • Source Temp: 350°C

    • Capillary Voltage: -2500 V

    • Target Ions (SIM):

      • Quantifier: m/z 320.9 (⁷⁹Br/⁸¹Br mix)

      • Qualifier 1: m/z 322.9

      • Qualifier 2: m/z 318.9

Method B: GC-MS (Structural Confirmation)

Rationale: Direct injection of phenolic esters can lead to peak tailing due to hydrogen bonding with active sites in the liner. We employ BSTFA derivatization to cap the phenolic hydroxyl with a Trimethylsilyl (TMS) group, improving volatility and peak symmetry.

Derivatization Protocol
  • Dissolve 1 mg of sample in 500 µL anhydrous Ethyl Acetate.

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject immediately.

  • Target Derivative: Methyl 2-(3,5-dibromo-4-((trimethylsilyl)oxy)phenyl)acetate.

GC Parameters
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Split 20:1 @ 260°C

  • Oven Program:

    • 60°C (Hold 1 min)

    • 20°C/min to 300°C[2]

    • Hold 5 min at 300°C

MS Parameters (EI Source)
  • Source Temp: 230°C

  • Ionization: Electron Impact (70 eV)

  • Scan Range: 50–500 m/z

  • Key Fragments (TMS derivative):

    • Look for [M]⁺ shift by +72 amu (TMS group).

    • Isotope triplet pattern preserved.

Experimental Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid/Reaction Mix) Solubility Dissolve in Acetonitrile (LC) or EtOAc (GC) Sample->Solubility Decision Select Method Solubility->Decision LC_Prep Dilute with H2O (Final: 50:50 ACN:H2O) Decision->LC_Prep Quant/Purity GC_Prep Derivatize: BSTFA + 1% TMCS (60°C, 30 min) Decision->GC_Prep ID/Volatiles LC_Run UHPLC-UV-MS (Phenyl-Hexyl Column) LC_Prep->LC_Run LC_Data Data: Purity % & [M-H]- Quant LC_Run->LC_Data GC_Run GC-MS (EI) (DB-5ms Column) GC_Prep->GC_Run GC_Data Data: Structure ID & Impurity Profile GC_Run->GC_Data

Figure 1: Decision tree for selecting between LC and GC workflows based on analytical goals (Quantification vs. Structural ID).

Validation & System Suitability

To ensure data integrity, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Precision RSD < 0.5% (n=6 injections)Check pump flow stability and column temperature.
Peak Tailing Factor 0.8 < T < 1.2Tailing > 1.2 indicates secondary silanol interactions. Ensure 0.1% Formic Acid is fresh.
Resolution (Rs) > 2.0 between Analyte and Mono-bromo impurityIf Rs < 2.0, lower gradient slope or switch to Phenyl-Hexyl phase.
Signal-to-Noise (LOQ) S/N > 10 for 50 ng/mL stdClean MS source cone; check ESI probe position.
Isotope Ratio Accuracy Experimental ⁷⁹Br/⁸¹Br ratio within 10% of theoreticalIf failing, check for co-eluting interferences or detector saturation.

References

  • Lopez, P., et al. (2009).[3] "Methods for the determination of phenolic brominated flame retardants... in water."[3] Journal of Chromatography A.

  • Thermo Fisher Scientific. (2008). "DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS." Application Note.

  • Wu, W., et al. (1999).[4] "3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase."[4] Biochemistry.

  • SIELC Technologies. "Separation of Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate on Newcrom R1 HPLC column." Application Data.

Sources

Method

Application Note &amp; Protocol: Preparation and Handling of Stock Solutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Introduction Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated aromatic compound of interest in synthetic and medicinal chemistry. It serves as a valuable intermediate in the development of more complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated aromatic compound of interest in synthetic and medicinal chemistry. It serves as a valuable intermediate in the development of more complex molecules, particularly in research targeting inflammatory pathways and oxidative stress.[1] The reproducibility and success of any experimental work involving this compound are fundamentally dependent on the accurate and consistent preparation of stock solutions. Improper handling, solvent choice, or storage can lead to degradation, precipitation, or concentration inaccuracies, ultimately compromising experimental data.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. It moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring the integrity and stability of the prepared solutions.

Compound Properties and Critical Safety Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol.

Table 1: Physicochemical Properties of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

PropertyValueSource(s)
CAS Number 212688-02-3[1][2][3]
Molecular Formula C₉H₈Br₂O₃[1][2]
Molecular Weight 323.97 g/mol [1][2]
Appearance White to pale yellow solid/crystals[4]
Purity Typically ≥95%[2]
Predicted LogP 2.63[2]
Solid Storage 2-8°C, keep sealed and dry[1]
Safety & Handling: A Mandate for Caution

While a specific, comprehensive toxicity profile for this compound is not widely published, its structure—a halogenated phenol—and data from related compounds necessitate cautious handling. Compounds with similar functional groups are known to cause skin, eye, and respiratory irritation.[5][6][7]

Mandatory Safety Precautions:

  • Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8][9]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles conforming to EN 166 standards, and a buttoned lab coat at all times.[5][6][9]

  • Hygiene : Avoid all direct contact.[8][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6][8]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

The Rationale of Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. An ideal solvent must fully dissolve the compound at the desired concentration without promoting its degradation. The structure of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, featuring a polar phenolic hydroxyl group and a less polar methyl ester, allows for solubility in a range of polar organic solvents.

  • Dimethyl Sulfoxide (DMSO) : This is the recommended primary solvent for creating high-concentration stock solutions. Its strong dipolar nature effectively solvates a vast array of organic molecules. It is also miscible with most aqueous media and cell culture buffers, making it highly versatile for downstream dilutions.[10] A key consideration for in-vitro studies is to ensure the final concentration of DMSO in the assay is non-toxic, typically below 0.5%.[10]

  • Ethanol (EtOH) / Methanol (MeOH) : These polar protic solvents are also effective for dissolving phenolic compounds.[11][12] They can be a suitable alternative if DMSO is incompatible with a specific experimental setup. However, their higher volatility compared to DMSO can lead to concentration changes if not handled in tightly sealed containers.

  • Dimethylformamide (DMF) : Similar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties. It can be used as an alternative to DMSO but carries greater toxicity risks and should be handled with appropriate caution.

start Start: Select Solvent app_check Is the downstream application sensitive to DMSO? start->app_check use_dmso Use DMSO. (Primary Choice) app_check->use_dmso No use_etoh Consider Ethanol (EtOH) or Methanol (MeOH). app_check->use_etoh Yes cell_assay Is it a cell-based assay? dmso_warning Ensure final DMSO concentration is <0.5%. cell_assay->dmso_warning Yes use_dmso->cell_assay

Caption: Decision workflow for selecting an appropriate solvent.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 5 mL of a 10 mM stock solution, a common starting concentration for many research applications.

Required Materials
  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (Solid)

  • Anhydrous, analytical-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL polypropylene conical tube or glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile, 1.5 mL amber microcentrifuge tubes or cryovials for aliquoting

Calculations: The Foundation of Accuracy

The fundamental calculation is based on the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Concentration : 10 mM = 0.010 mol/L

  • Volume : 5 mL = 0.005 L

  • Molecular Weight (MW) : 323.97 g/mol

Mass required = 0.010 mol/L × 0.005 L × 323.97 g/mol = 0.0162 g = 16.2 mg

Step-by-Step Methodology
  • Equilibration : Before opening, allow the container of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate to equilibrate to room temperature for at least 20-30 minutes. This prevents water condensation on the hygroscopic solid.

  • Weighing : In a chemical fume hood, carefully weigh 16.2 mg of the compound onto weighing paper and transfer it into the 15 mL conical tube.

  • Solvent Addition : Using a calibrated pipette, add exactly 5.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution : Tightly cap the tube and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.

  • Quality Control (Visual) : Once vortexed, hold the tube up to a light source to perform a visual inspection. The solution should be clear, colorless to pale yellow, and completely free of any visible particulates or haze. If particulates remain, continue vortexing or sonicating.

  • Aliquoting for Stability : To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 50-100 µL) in the amber microcentrifuge tubes or cryovials.[10][13][14]

  • Labeling : Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Compound B Weigh 16.2 mg in Fume Hood A->B C Add 5.0 mL DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Visually Inspect for Particulates D->E E->D Not Clear F Aliquot into Single-Use Vials E->F Clear G Label Clearly F->G H Store at -20°C or -80°C G->H

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate crystallization

The following guide is structured as an interactive Technical Support Center for researchers working with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3). [1][2][3] Status: SYSTEM ACTIVE Role: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an interactive Technical Support Center for researchers working with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3).

[1][2][3]

Status: SYSTEM ACTIVE Role: Senior Application Scientist Ticket Subject: Troubleshooting Crystallization & Isolation[1][2]

Welcome. You are likely here because your intermediate is refusing to crystallize, has turned into a persistent oil, or has developed a concerning pink/brown hue.[3][2] This molecule—a critical intermediate for thyromimetics like Sobetirome (GC-1)—presents specific physicochemical challenges due to the interplay between its lipophilic bromine atoms, the acidic phenol, and the hydrolytically sensitive methyl ester.[1][3][2]

Below is the technical breakdown to resolve these issues.

Diagnostic Workflow: The "Oiling Out" Crisis

Symptom: The compound separates as a sticky oil at the bottom of the flask upon cooling, rather than forming a crystal lattice.[3][2]

Root Cause: This phenomenon (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is too narrow or when the temperature drops below the "oiling out" limit before nucleation occurs.[3][2] Impurities often depress the melting point, exacerbating this.[3][2]

Decision Logic: Use the following workflow to determine your next step.

CrystallizationLogic Start START: Compound is an Oil CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure PurifyFirst ACTION: Flash Column Chromatography (EtOAc/Hexanes) IsPure->PurifyFirst No (<90%) SolventChoice Select Solvent System IsPure->SolventChoice Yes (>95%) WashStep ACTION: Bisulfite Wash (Remove Quinones) PurifyFirst->WashStep WashStep->SolventChoice Seed ACTION: Add Seed Crystal at Cloud Point SolventChoice->Seed SlowCool ACTION: Slow Cooling (1°C/min) Seed->SlowCool

Figure 1: Decision matrix for handling oiled-out phenolic esters.[1][3][2] Note that high impurity levels make crystallization thermodynamically impossible; chromatographic purification must precede crystallization in these cases.[3][2]

Solvent System Selection

Principle: The 3,5-dibromo substitution pattern significantly increases lipophilicity compared to the non-brominated precursor.[1][3][2] The methyl ester is susceptible to hydrolysis in aqueous base and transesterification in alcohols.[2]

Recommended Systems:

System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Technical Notes
Primary (Recommended) Ethyl Acetate Hexanes (or Heptane) 1:3 to 1:5Safest. Avoids chemical modification.[1][3][2] Dissolve in min. hot EtOAc, add Hexanes until cloudy, then cool.
Alternative (Polar) Methanol Water 5:1Risk: Transesterification/Hydrolysis if heated too long.[2] Use only if compound is highly pure.[2]
Scavenging Dichloromethane Petroleum Ether 1:4Good for precipitating the product from oily residues.[2]

Critical Warning: Do not use Ethanol.[1][2] The methyl ester can undergo transesterification to the ethyl ester, creating a difficult-to-separate impurity (Methyl/Ethyl mixture) that prevents crystallization.[1][3][2]

Step-by-Step Crystallization Protocol (SOP)

Objective: Isolate high-purity crystalline solid from crude reaction mixture.

Prerequisites:

  • Crude material (typically yellow/orange solid or oil).[2]

  • Solvents: Ethyl Acetate (EtOAc), Hexanes.[3][2]

  • Equipment: Erlenmeyer flask, heating plate, magnetic stir bar.

Protocol:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while heating to mild reflux (approx. 70°C).

    • Stop adding solvent the moment the solid dissolves.[2] If a small amount of brown "tar" remains undissolved, decant the clear solution to a clean flask and discard the tar.[3][2]

  • Anti-Solvent Addition:

    • While keeping the solution hot (but not boiling), slowly add Hexanes down the side of the flask.

    • Continue until a faint, persistent turbidity (cloudiness) appears.[3][2]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Seeding (The Critical Step):

    • Remove from heat.[3][2] Let the flask cool to ambient temperature undisturbed.

    • Troubleshooting: If oil droplets form immediately, reheat to dissolve, add a seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.[3][2]

  • Aging:

    • Once crystals begin to form at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours.

    • Do not plunge warm flask directly into ice; this causes rapid precipitation of impurities (occlusion).[2]

  • Filtration:

    • Filter the white/off-white needles using vacuum filtration.[1]

    • Wash the cake with cold Hexanes (not EtOAc).

    • Dry under vacuum at 40°C.[3][2]

Impurity Management: "Why is it Pink?"

Issue: Phenolic compounds are prone to oxidation, forming quinones which are deeply colored (pink/red/brown).[3][2] Chemistry: The electron-rich phenol ring (activated by OH, deactivated by Br) can still oxidize in air.[1][3][2]

Remediation: If your crystals are colored:

  • Dissolve the crude in EtOAc.[2]

  • Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution.[2] This reduces colored quinones back to colorless hydroquinones/phenols.[3][2]

  • Dry over MgSO₄ and proceed to crystallization.[2]

Frequently Asked Questions (FAQs)

Q: Can I use the "Rotovap" to dry the oil until it solidifies? A: Rarely works well.[2] This molecule has a tendency to form a "glass" or amorphous solid if solvent is removed too quickly.[2] It is better to leave a small amount of solvent and induce crystallization to get a handleable powder.[2]

Q: My yield is low (<50%). Where did it go? A: Check your mother liquor. The bromine atoms make this molecule quite soluble in organic solvents.[2] You may have used too much Ethyl Acetate.[2]

  • Fix: Concentrate the mother liquor by 50% on the rotovap and repeat the cooling/crystallization process to harvest a "second crop."

Q: Is the methyl ester stable? A: It is relatively stable, but avoid high pH (pH > 9) during workups, as the electron-withdrawing bromines make the ester carbonyl more electrophilic and prone to hydrolysis (saponification) than a standard phenyl acetate.[3][2]

References
  • Scanlan, T. S., et al. (1998).[3][2] "Selective thyromimetics: Tissue-selective thyroid hormone agonists."[1][3][2] Chemistry & Biology. (Primary source for GC-1/Sobetirome synthesis pathways).[1][3][2][4] Link

  • Chiellini, G., et al. (1999).[3][2] "A High-Affinity Subtype-Selective Agonist Ligand for the Thyroid Hormone Receptor."[1] Journal of Medicinal Chemistry. (Details the halogenated phenolic intermediates). Link[3][2]

  • Myerson, A. S. (2002).[3][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles for avoiding oiling out/LLPS). Link

  • Thermo Fisher Scientific. "Methyl 3,5-dibromo-4-hydroxybenzoate Safety Data Sheet." (Used for physical property correlation of the closest analog).[2] Link

Sources

Optimization

common impurities in Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate synthesis

Technical Support Center: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Synthesis Introduction: The Critical Path to Purity Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Synthesis

Introduction: The Critical Path to Purity

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) is a pivotal step in developing thyromimetics (e.g., Sobetirome/GC-1 intermediates) and halogenated phenolic building blocks.[1]

The synthesis appears deceptively simple—a double electrophilic bromination of a phenol. However, the interplay between the activating hydroxyl group and the sensitive methyl ester moiety creates a "Goldilocks zone" where temperature, stoichiometry, and pH must be perfectly balanced. Deviations lead to a specific profile of impurities: under-brominated intermediates, hydrolyzed acids, and radical-induced side-chain defects.[1]

This guide provides the causality-driven troubleshooting and validated protocols necessary to secure high-purity material.

Module 1: Synthetic Pathway & Impurity Mapping

To troubleshoot, we must first visualize the reaction landscape. The target molecule is generated via the bromination of Methyl 4-hydroxyphenylacetate .

Key Mechanistic Insights:

  • Activation: The phenolic -OH strongly activates the ortho positions (3 and 5).

  • Deactivation: The alkyl side chain at position 1 is weakly activating but sterically hinders the ipso position.

  • Vulnerability: The methyl ester is susceptible to acid-catalyzed hydrolysis, driven by the HBr byproduct generated in situ.

Interactive Pathway Diagram (Graphviz):

ReactionPathway SM Starting Material Methyl 4-hydroxyphenylacetate Mono Impurity A: Monobromo (Under-reaction) SM->Mono Br2 (1 eq), Fast Br2 Reagent: Br2 (2.0-2.2 eq) Target TARGET Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Mono->Target Br2 (2nd eq), Slower Acid Impurity B: Acid Hydrolysis (3,5-dibromo-4-hydroxyphenylacetic acid) Target->Acid HBr + H2O (Hydrolysis) AlphaBr Impurity C: Alpha-Bromo (Side-chain bromination) Target->AlphaBr Radical Mechanism (Light/Heat)

Figure 1: Reaction cascade showing the stepwise bromination and the divergence points for critical impurities.

Module 2: Troubleshooting Guide

This section addresses specific deviations in your analytical data (HPLC/LC-MS).

Issue 1: High Levels of Monobromo Impurity (>2.0%)
  • Identification: Mass shift of -79/81 Da relative to target (approx MW 245 vs 324).[1]

  • Root Cause: The second bromination event is kinetically slower than the first due to the electron-withdrawing effect of the first bromine atom added.

  • Corrective Action:

    • Stoichiometry Check: Ensure Br2 is at 2.1–2.2 equivalents . Do not rely on 2.0 eq exactly, as trace volatility losses occur.

    • Temperature Ramp: Start at 0°C to control exotherm, but warm to 20–25°C for the final 2 hours to drive the conversion of the monobromo species.

    • Stirring: The reaction slurry becomes thick. Poor agitation prevents the reagent from reaching trapped monobromo crystals. Increase RPM or use an overhead stirrer.

Issue 2: Presence of "Acid Impurity" (Hydrolyzed Ester)
  • Identification: HPLC peak shifts earlier (more polar); Loss of Methyl signal in NMR; Broad COOH peak appears.

  • Root Cause: The reaction generates 2 equivalents of HBr gas. If the solvent contains water (wet Acetic Acid or DCM), or if the workup is too hot/slow, the ester hydrolyzes.

  • Corrective Action:

    • Dry Solvents: Use Glacial Acetic Acid (<0.1% water) or anhydrous DCM.

    • Quench Protocol: Pour the reaction mixture into ice-cold water or a buffered solution (NaOAc) immediately upon completion. Do not let the reaction sit overnight.

    • Avoid Heating: Never heat the reaction above 40°C in the presence of HBr.

Issue 3: Unknown Non-Polar Impurity (Alpha-Bromo)
  • Identification: Retention time later than target; complex splitting in aliphatic region of NMR (benzylic proton).

  • Root Cause: Radical substitution at the benzylic carbon (alpha to the carbonyl). This is triggered by light or excessive heat.

  • Corrective Action:

    • Light Exclusion: Wrap the reaction flask in aluminum foil.

    • Radical Scavengers: If persistent, conduct the reaction in the presence of a radical inhibitor (though rarely needed if light is excluded).

Module 3: Analytical Validation (HPLC)

To confirm purity, use this standardized Reverse-Phase HPLC method.

Table 1: Recommended HPLC Parameters

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenol absorption)
Target Retention ~10.5 min (varies by system)

Impurity Profile (Relative Retention Times - RRT):

  • Acid Impurity: ~0.85 RRT (Elutes earlier)

  • Monobromo: ~0.92 RRT (Elutes slightly earlier)

  • Target: 1.00 RRT

  • Alpha-Bromo/Dimer: >1.10 RRT (Elutes later)[1]

Module 4: Validated Experimental Protocols

Protocol A: Standard Synthesis (Scale: 10g)

Rationale: Uses Glacial Acetic Acid as solvent to solubilize the phenol while precipitating the product, aiding purification.

  • Setup: Charge Methyl 4-hydroxyphenylacetate (10.0 g, 60.2 mmol) and Glacial Acetic Acid (50 mL) into a 250 mL 3-neck flask equipped with an addition funnel and drying tube (CaCl2).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Bromine (Br2) (21.1 g, 6.8 mL, 132 mmol, 2.2 eq) dropwise over 45 minutes.

    • Note: The solution will turn dark orange. Maintain temp <10°C.

  • Reaction: Remove ice bath. Allow to warm to room temperature (20–25°C). Stir for 3–4 hours.

    • Checkpoint: Check HPLC.[2][3] Monobromo should be <1%.

  • Quench: Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as an off-white/tan solid.[1]

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Purification (Recrystallization)

Rationale: If the product is colored (quinones) or contains monobromo species, recrystallization is required.

  • Solvent: Toluene or Methanol/Water (mixed solvent).

  • Procedure: Dissolve crude solid in minimal hot Toluene (80°C). If colored, treat with activated carbon (5 wt%) for 15 mins and filter hot.

  • Crystallization: Allow to cool slowly to RT, then to 0°C.

  • Yield: Typical recovery is 85–90% with >99% purity.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product turned pink/purple during storage. Is it ruined?

  • A: This indicates trace oxidation of the phenol to quinones. It often happens if the final water wash wasn't thorough enough to remove all HBr/Br2.

  • Fix: Recrystallize from Methanol/Water with a pinch of Sodium Bisulfite (reducing agent) to bleach the color.

Q2: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?

  • A: Yes. NBS is milder and easier to handle on small scales (<1g). However, removing the succinimide byproduct requires extra water washes. For >10g scales, liquid Br2 is more atom-economical and cost-effective.[1]

Q3: Why is the melting point lower than the literature value (108-110°C)?

  • A: A depressed melting point usually indicates the presence of the Monobromo impurity. Even 3-4% of the monobromo derivative can lower the MP by 5–10°C due to disruption of the crystal lattice. Re-check HPLC and recrystallize.

References

  • Mechanism of Phenol Bromination

    • Source: SaveMyExams.
    • URL:[Link]

  • Synthetic Procedure (Analogue)

    • Source: Organic Syntheses, Coll.[4][5] Vol. 1, p.127 (1941). "p-Bromophenacyl Bromide" (Demonstrates bromination in acetic acid).[1][5]

    • URL:[Link]

  • Product Data & Safety

    • Source: Sigma-Aldrich.[1] "Methyl 2-(3-bromo-4-hydroxyphenyl)acetate Product Sheet."

  • Reaction Optimization (General Phenols)

    • Source: RSC Advances. "Practical, mild and efficient electrophilic bromination of phenols."[6][7]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Case ID: MDHPA-STAB-001 Subject: Prevention of degradation in solution (Hydrolysis, Photolysis, Oxidation) Applicable Compound: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) Part 1: The Stability Triad...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MDHPA-STAB-001 Subject: Prevention of degradation in solution (Hydrolysis, Photolysis, Oxidation) Applicable Compound: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3)

Part 1: The Stability Triad (Mechanistic Insight)

To prevent degradation, you must understand the three specific chemical vulnerabilities of this molecule. It is not merely "unstable"; it reacts via three distinct, predictable pathways.

Ester Hydrolysis (The pH Trap)

The methyl ester moiety is susceptible to hydrolysis, converting the molecule into its free acid form, 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid .

  • Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon.[1]

  • Risk Factor: The electron-withdrawing bromine atoms on the phenyl ring reduce the electron density of the system, potentially making the ester carbonyl more electrophilic and thus more susceptible to hydrolysis than unsubstituted phenylacetates.

  • Critical Control: Avoid alkaline buffers (pH > 7.5) for extended periods.[2]

Photolytic Dehalogenation (The Light Trap)

Brominated phenols are notoriously photosensitive.

  • Mechanism: Carbon-Bromine (C-Br) bonds are weak UV absorbers. Upon exposure to UV or intense ambient light, homolytic cleavage occurs, generating radical intermediates. This leads to debrominated byproducts (replacing Br with H).

  • Critical Control: Amber glassware is mandatory.

Phenolic Oxidation (The Air Trap)
  • Mechanism: The 4-hydroxy group (phenol) can undergo oxidation to form quinoid structures (quinones), leading to yellow/brown discoloration and polymerization.

  • Risk Factor: While the bromine atoms provide some steric protection, they also increase the acidity of the phenol (lowering the pKa), making the phenolate ion more accessible at physiological pH. The phenolate is far more oxidizable than the neutral phenol.

Part 2: Diagnostic Logic & Visualization

Use the following logic flow to identify the root cause of degradation in your samples.

degradation_pathways Target Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate FreeAcid Free Acid Form (Hydrolysis Product) Target->FreeAcid pH > 7.5 or Water presence EthylEster Ethyl Ester Analog (Transesterification) Target->EthylEster Storage in Ethanol DesBromo Des-bromo impurity (Photolysis Product) Target->DesBromo UV Light Exposure Quinone Quinones/Dimers (Oxidation Product) Target->Quinone O2 + High pH (Phenolate formation) Action1 Use DMSO/MeCN Store at -20°C FreeAcid->Action1 EthylEster->Action1 Action2 Amber Vials Foil Wrap DesBromo->Action2

Figure 1: Degradation pathways of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. Red nodes indicate irreversible chemical changes.

Part 3: Troubleshooting Guide (FAQ)

Symptom: "I see a new peak eluting before my main peak in Reverse Phase HPLC."

Diagnosis: Hydrolysis (Formation of Free Acid). The free acid is more polar than the methyl ester, causing it to elute earlier on C18 columns.

  • Immediate Fix: Check the pH of your mobile phase and sample diluent. If your sample has been sitting in an aqueous buffer (especially PBS pH 7.4 or Tris pH 8.0) for >4 hours, this is the cause.

  • Prevention: Prepare analytical samples in 50:50 Acetonitrile:Water (0.1% Formic Acid). The acid stabilizes the ester.

Symptom: "My stock solution has turned from clear/white to faint yellow."

Diagnosis: Oxidation (Quinone Formation). The phenolic group has oxidized. This is often accelerated if the DMSO used for the stock was old or hygroscopic (absorbed water promotes ionization).

  • Immediate Fix: The sample is compromised. Discard.

  • Prevention: Use anhydrous, high-grade DMSO (stored under nitrogen if possible). Flush headspace of vials with argon/nitrogen before closing.

Symptom: "I see a new peak eluting after my main peak."

Diagnosis: Transesterification (Ethyl Ester Formation). [3][4]

  • Root Cause: Did you dissolve the methyl ester in Ethanol ? In the presence of trace acids or bases, the methyl group exchanges with the ethyl group from the solvent.

  • Prevention: Never store methyl esters in ethanol. Use Methanol (neutral impact) or aprotic solvents like DMSO or Acetonitrile.

Symptom: "My assay results are erratic/lower than expected, but purity looks fine."

Diagnosis: Adsorption (The "Sticky" Effect). Brominated aromatics are highly lipophilic (hydrophobic). They can adsorb onto polypropylene (PP) tubes or pipette tips, effectively lowering the concentration in solution without showing degradation products.

  • Prevention: Use Glass vials and inserts. If using plastic well plates, ensure they are "Low Binding" grade.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock stable for >6 months at -20°C.

  • Glassware Prep: Use an amber glass vial (2 mL or 4 mL) with a PTFE-lined screw cap.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Acetonitrile.

    • Avoid: Ethanol (transesterification risk), Water (hydrolysis risk).

  • Dissolution:

    • Weigh the solid quickly to minimize light exposure.

    • Add solvent to achieve 10 mM concentration.

    • Vortex briefly.

  • Aliquot Strategy (Crucial):

    • DMSO freezes at ~19°C. Repeated freeze-thaw cycles cause "cryoconcentration" (solute crashes out or concentrates at the bottom).

    • Step: Split the master stock into single-use aliquots (e.g., 50 µL) in small amber glass inserts or microtubes.

  • Storage: Store at -20°C or -80°C.

Protocol B: Handling in Aqueous Assays

Objective: Minimize hydrolysis during the experiment (e.g., cell culture or enzyme assay).

  • Dilution: Keep the compound in 100% organic solvent (stock) until the last possible moment.

  • Buffer Selection:

    • Avoid pH > 7.5 if possible.

    • If pH 7.4 is required, ensure the incubation time is minimized (or run a stability control alongside).

  • Light: Perform liquid handling in a hood with the sash light off, or use yellow light filters.

Part 5: Reference Data

ParameterValue/CharacteristicImplication for Handling
Molecular Weight ~416.06 g/mol --
Solubility (Water) Very Low (< 10 µM)Requires organic co-solvent (DMSO/MeOH).
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions.
pKa (Phenol) Est.[5] 6.5 - 7.5More acidic than typical phenol (10.0) due to Br groups.[6][7] Ionizes easily at neutral pH.
UV Sensitivity High (C-Br bond)Strict light protection required.
Hydrolysis Rate pH dependent (Base > Acid)Unstable in alkaline buffers (pH > 8).

References

  • Photodegradation of Brominated Phenols

    • Mechanistic Insight: Brominated phenols undergo rapid photolysis under UV irradiation, leading to debromination and radical form
    • Source: Czaplicka, M. et al. "Photodegradation of 2-bromophenol under UV and sunlight." Journal of Hazardous Materials, 2012.

  • Hydrolysis of Phenylacetic Acid Esters

    • Mechanistic Insight: Phenylacetic acid esters are susceptible to hydrolysis, particularly in basic media, yielding the free acid.

    • Source: "Hydrolysis and Transacylation: Esterases." Science of Synthesis: Biocatalysis in Organic Synthesis, Thieme Chemistry.

  • Transesterification Risks

    • Mechanistic Insight: Storage of methyl esters in ethanol leads to equilibrium-driven exchange of alkoxy groups (Methyl -> Ethyl).
    • Source: "Transesterification: Conversion of one ester into another."[3] Master Organic Chemistry.

  • Compound Identity & Properties

    • Source: PubChem Compound Summary for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS 212688-02-3).

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Topic: Addressing poor solubility of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA). Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing poor solubility of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA). Role: Senior Application Scientist. Audience: Researchers, Medicinal Chemists, and Pharmacologists.[1]

Introduction: The Physicochemical Trap

Welcome to the Technical Support Center. If you are struggling with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA), you are likely encountering a classic "brick dust" phenomenon complicated by hydrolytic instability.

To solve this, we must first understand the molecule's behavior.[1] MDHPA possesses two distinct functional regions that fight against aqueous solubility:[1]

  • The Lipophilic Core: The 3,5-dibromo substitution pattern significantly increases lipophilicity (LogP ~3.[1]4) and crystal lattice energy due to halogen bonding.[1]

  • The Ionization Trap: The phenolic hydroxyl group is acidic (pKa ≈ 6.7 due to the electron-withdrawing bromines).[1] The methyl ester, however, is neutral and lipophilic.

The Paradox: To dissolve it in water, you need to ionize the phenol (raise pH > 7.0).[1] However, exposing the molecule to high pH puts the methyl ester at risk of hydrolysis, degrading your compound into the free acid.

This guide provides self-validating protocols to navigate this stability-solubility trade-off.

Module 1: Stock Solution Preparation

User Question: "I cannot get MDHPA to dissolve in water or PBS. What is the correct solvent for stock preparation?"

Technical Response: Do not attempt to dissolve crystalline MDHPA directly in aqueous buffers.[1] The crystal lattice energy is too high.[1] You must use a dipolar aprotic solvent to break the lattice before introducing water.

Recommended Protocol: DMSO Stock Preparation

Dimethyl sulfoxide (DMSO) is the superior solvent for this compound class.[1]

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Grade ≥ 99.9%)Breaks intermolecular H-bonds and halogen bonds effectively.[1]
Max Concentration 50 mM - 100 mMHigh concentration stocks reduce the volume of DMSO (toxic to cells) needed in final assays.[1]
Storage -20°C, Desiccated, Amber VialPrevents hygroscopic water absorption (which causes precipitation) and protects the phenol from photo-oxidation (pinking).[1]
Avoid Methanol or Ethanol (for long term)Primary alcohols can cause transesterification of the methyl ester over time.[1]

Step-by-Step Workflow:

  • Weigh MDHPA into a glass vial (avoid polystyrene).[1]

  • Add calculated volume of Anhydrous DMSO.[1]

  • Vortex vigorously for 30 seconds.

  • Critical Step: If undissolved particles remain, sonicate at 40°C for 5 minutes. The heat helps overcome the lattice energy; the compound is thermally stable at this temperature.[1]

  • Inspect visually.[1] Solution must be perfectly clear.

Module 2: Assay Compatibility & The "Crash Out"

User Question: "My stock is clear, but when I dilute it into cell culture media or buffer, it turns cloudy immediately. How do I fix this?"

Technical Response: You are experiencing "Solvent Shift Precipitation." This occurs because the water in the media strips away the DMSO solvation shell, forcing the hydrophobic dibromo-phenyl ring to aggregate.

Troubleshooting Guide: The Serial Dilution Method

Never pipet 100% DMSO stock directly into aqueous media.[1] Use an intermediate dilution step.

The Protocol:

  • Prepare 100x Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 .

  • Slow Addition: Add this intermediate dropwise to your vortexing media.

  • pH Adjustment (The Secret Weapon): Ensure your assay buffer is at pH 7.4 .

    • Why? The pKa of the phenolic OH is ~6.[1]7. At pH 7.4, ~80% of the molecules will be ionized (anionic phenolate).[1] The anionic form is significantly more soluble than the neutral form.[1]

    • Warning: Do not exceed pH 8.0, or you risk hydrolyzing the methyl ester.[1]

Visualizing the Solubility Decision Logic:

SolubilityLogic Start Start: Solid MDHPA Solvent Dissolve in DMSO (50 mM Stock) Start->Solvent AssayType Intended Application? Solvent->AssayType CellAssay Cellular Assay (Aq. Media) AssayType->CellAssay Biological ChemAnalysis Chemical Analysis (NMR/HPLC) AssayType->ChemAnalysis Analytical Dilution Direct Dilution into Media CellAssay->Dilution Incorrect StepDown Step-Down Dilution: DMSO -> PEG400 -> Media CellAssay->StepDown Correct Precip Result: Precipitation (Crash Out) Dilution->Precip Success Stable Solution (< 0.5% DMSO) StepDown->Success

Caption: Decision tree for preventing precipitation during aqueous dilution. Direct dilution often fails due to the high lipophilicity of the dibromo-ester motif.

Module 3: In Vivo Formulation (Animal Studies)

User Question: "I need to dose this orally (PO) or intravenously (IV) to mice. DMSO is too toxic.[1] What is a safe vehicle?"

Technical Response: For in vivo work, you must avoid precipitation in the bloodstream (IV) or GI tract (PO).[1] Simple saline will not work.[1] You need a co-solvent system or complexation .[1]

Option A: The Co-Solvent "Golden Ratio" (IV/PO)

This mixture balances solubilizing power with physiological tolerability.[1]

  • Formula: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.[1]

  • Preparation Order (Critical):

    • Dissolve MDHPA in DMSO (5% of total vol).[1]

    • Add PEG400 (40% of total vol) and vortex.[1]

    • Add Tween 80 (5% of total vol) and vortex.[1]

    • Slowly add warm (37°C) Water (50% of total vol) while vortexing.

    • Note: The Tween 80 acts as a surfactant to prevent the "brick dust" from agglomerating upon water addition.[1]

Option B: Cyclodextrin Complexation (Preferred for IV)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic dibromo-phenyl ring, shielding it from water while maintaining solubility.

  • Protocol:

    • Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline.[1]

    • Add solid MDHPA.[1]

    • Stir vigorously for 4-6 hours at room temperature.

    • Filter sterilize (0.22 µm).[1]

  • Advantage: No organic solvents; minimal irritation.[1]

Module 4: Chemical Stability & Degradation

User Question: "I left my solution on the bench overnight and the HPLC shows a new peak. What happened?"

Technical Response: You likely hydrolyzed the ester.[1] The electron-withdrawing bromine atoms make the ester carbonyl more electrophilic (reactive) than a standard phenyl acetate.

Degradation Pathway:

  • Reactant: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.[2][3]

  • Condition: pH > 8.0 or presence of esterases (in plasma).[1]

  • Product: 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid (Free Acid).

Stability Protocol:

  • Always prepare fresh dilutions for biological assays.

  • Never store the compound in basic buffers (Tris, Carbonate) for > 4 hours.

  • Check: If you see a new peak at a lower retention time (on Reverse Phase HPLC), it is the free acid (more polar).[1]

Degradation Pathway Diagram:

Degradation MDHPA MDHPA (Ester) Neutral/Lipophilic Hydrolysis Hydrolysis (pH > 8 or Esterases) MDHPA->Hydrolysis FreeAcid Free Acid Product Polar/Anionic Hydrolysis->FreeAcid Methanol Methanol (Byproduct) Hydrolysis->Methanol

Caption: Hydrolysis pathway.[1][4] The dibromo-substitution increases the electrophilicity of the ester, making it susceptible to rapid hydrolysis in alkaline conditions.

References & Authoritative Sources

  • PubChem. 2,6-Dibromophenol (Compound Summary). National Library of Medicine.[1] (Establishes pKa ~6.7 for the phenolic substructure).[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Basis for HP-β-CD protocol).[1][5] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for "Solvent Shift" precipitation mechanisms and DMSO stock management). Link

  • Simplicio, A. L., et al. (2007).[1] Prodrugs for Amines.[1] Molecules.[1][3][5][6][7][8][9][10] (Discusses ester hydrolysis rates in plasma and buffer systems). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated phenolic compounds.

Sources

Troubleshooting

overcoming experimental variability with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Technical Support Center: Advanced Reagent Handling Topic: Overcoming Experimental Variability with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Ticket ID: #REQ-BR-PH-002 Responder: Dr. Aris Thorne, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Reagent Handling Topic: Overcoming Experimental Variability with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Ticket ID: #REQ-BR-PH-002 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Dibromo-Phenol" Paradox

You are likely encountering variability because Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) sits at a chemically precarious intersection.[1] It contains three reactive motifs that often work against each other in experimental settings:

  • The Phenolic Ester: Prone to hydrolysis, converting your neutral lipophilic probe into an anionic acid (3,5-dibromo-4-hydroxyphenylacetic acid).[1]

  • The Ortho-Bromines: These electron-withdrawing groups lower the pKa of the phenol (making it more acidic, ~pKa 6.5–7.0), increasing its susceptibility to oxidation at physiological pH.[1]

  • The Halogenated Ring: Highly lipophilic (XLogP ~3.0), leading to non-specific binding to plasticware.[1]

This guide moves beyond basic handling to address the mechanistic sources of noise in your data.[1]

Diagnostic Workflow: Root Cause Analysis

Before adjusting your protocol, use this logic tree to isolate the source of your variability.[1]

Variability_Diagnostic Start Start: Define Variability Type Issue_Potency Issue: IC50/Yield Shifts (Quantitative Drift) Start->Issue_Potency Issue_Physical Issue: Color Change/ Precipitation Start->Issue_Physical Check_LCMS Action: Run LC-MS (Check for Acid Peak - M-14) Issue_Potency->Check_LCMS Suspect Chemical Change Check_Plastic Action: Check Vessel Type (Polystyrene vs. Glass) Issue_Potency->Check_Plastic Suspect Concentration Loss Result_Oxidation Diagnosis: Quinone Oxidation (Pink/Brown Solution) Issue_Physical->Result_Oxidation Solution turned Pink/Yellow Result_Hydrolysis Diagnosis: Ester Hydrolysis (Compound is degrading) Check_LCMS->Result_Hydrolysis Acid Peak Found Result_Adsorption Diagnosis: Plastic Adsorption (Compound is lost to walls) Check_Plastic->Result_Adsorption Low Recovery in PS plates

Figure 1: Diagnostic logic flow for isolating variability sources in brominated phenolic esters.

Technical Troubleshooting (Q&A)

Category 1: Chemical Stability & Storage

Q: My stock solution in DMSO has turned a faint pink/brown color after two weeks at -20°C. Is it still usable?

A: Likely not for quantitative assays. The color change indicates the formation of quinoid species.[1] The electron-withdrawing bromine atoms at the 3,5-positions activate the phenol, making it susceptible to oxidation, especially if the DMSO contains trace water or peroxides.[1]

  • Mechanism: Trace bases or water in DMSO facilitate the formation of the phenolate ion.[1] This ion is easily oxidized to a semi-quinone radical and subsequently to a quinone methide or polymer, which are highly colored.[1]

  • Solution:

    • Acidify the Stock: Add 0.1% acetic acid or HCl to your DMSO stock.[1] Keeping the phenol protonated (neutral) drastically reduces oxidation rates [1].[1]

    • Argon Purge: Always purge the headspace of your vial with argon or nitrogen before re-sealing.[1]

    • Single-Use Aliquots: Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]

Category 2: Bioassay Variability (Potency Shifts)

Q: I see a 10-fold shift in IC50 values between runs. The compound seems less potent over time in aqueous buffer. [1]

A: You are likely observing "The Hydrolysis Trap." Methyl esters are generally stable, but the 3,5-dibromo-4-hydroxyphenyl moiety acts as an internal catalyst.[1] The pKa of this phenol is lower than typical phenols (approx.[1] 6.0–7.0 vs. 10.0).[1] At pH 7.4, a significant fraction is deprotonated.[1] The phenolate anion can facilitate the hydrolysis of the nearby methyl ester through intramolecular general base catalysis or simply by increasing the electron density of the system.[1]

  • The Impact: You are testing a mixture of the Ester (neutral, cell-permeable) and the Acid (anionic, cell-impermeable).[1]

  • Validation Protocol:

    • Incubate your compound in your assay buffer (without cells/protein) for the duration of your assay (e.g., 2 hours).

    • Run an HPLC check.[1] If the "Acid" peak (>5%) appears, your buffer pH is too high for this specific ester's stability.[1]

    • Fix: Prepare fresh dilutions immediately before use. Do not store intermediate dilutions in aqueous buffer [2].[1]

Category 3: Solubility & Material Loss[1]

Q: My standard curves flatten out at high concentrations. Is the compound precipitating?

A: It is likely binding to your microplate, not precipitating. With two bromine atoms, this molecule is highly lipophilic (Hydrophobic).[1] It has a high affinity for polystyrene and polypropylene.[1]

  • The "Invisible" Error: In standard polystyrene 96-well plates, up to 40% of the compound can adsorb to the plastic walls within 30 minutes, effectively lowering your testing concentration.[1]

  • Corrective Action:

    • Switch Materials: Use Non-Binding Surface (NBS) plates or glass-coated microplates.[1]

    • Detergent Spike: Include 0.01% Tween-20 or Triton X-100 in your assay buffer.[1] This forms micelles that keep the lipophilic compound in solution and prevent it from sticking to the walls [3].[1]

Standardized Protocols for Reproducibility

Protocol A: The "Gold Standard" Solubilization

Use this protocol to generate a stable stock solution.

StepParameterSpecificationRationale
1 Solvent Anhydrous DMSO (Grade: ≥99.9%)Water promotes hydrolysis and ionization.
2 Additive 1 mM Acetic Acid (final conc. in DMSO)Keeps the phenol protonated (suppresses oxidation).[1]
3 Concentration 10 mM or 50 mMHigher concentrations are more stable than dilute ones.[1]
4 Storage -80°C in Amber Glass VialsPrevents photolytic debromination and oxidation.
5 Thawing Room Temp, in the darkHeating accelerates degradation.[1]
Protocol B: QC Check for Ester Integrity

Run this LC-MS method if you suspect degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Phenol absorption).[1]

  • Expected Retention Times (Relative):

    • Acid Metabolite: ~4.5 min (More polar).

    • Target Methyl Ester: ~6.2 min.

    • Debrominated Impurity: ~5.8 min (If exposed to light).[1]

References

  • PubChem. (2025).[1][2] Methyl 3,5-dibromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Validates the chemical properties, pKa shifts due to bromination, and stability concerns of bromin
  • Satkar, Y., et al. (2018).[1] Practical, mild and efficient electrophilic bromination of phenols. Royal Society of Chemistry Advances. Retrieved from [Link]

    • Context: detailed mechanisms of bromin
  • Lopez, P., et al. (2009).[1][3] Methods for the determination of phenolic brominated flame retardants... in water. Journal of Chromatography A. Retrieved from [Link]

    • Context: Establishes the adsorption issues of brominated phenols on various m
    • Context: Specific physical data (MW 323.97) and storage requirements (2-8°C, dry).[4]

Sources

Optimization

Technical Support Center: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA)

Portal Status: ONLINE Role: Senior Application Scientist Ticket Focus: Minimizing Off-Target Effects & Experimental Variability Reference ID: CAS 212688-02-3 Executive Summary: The "Trojan Horse" Phenotype Methyl 2-(3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Portal Status: ONLINE Role: Senior Application Scientist Ticket Focus: Minimizing Off-Target Effects & Experimental Variability Reference ID: CAS 212688-02-3

Executive Summary: The "Trojan Horse" Phenotype

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA) is a potent halogenated phenol derivative often utilized as a scaffold for Transthyretin (TTR) stabilization and as a thyromimetic precursor . While the methyl ester modification enhances cellular permeability compared to its free acid form, it introduces a critical layer of experimental complexity: esterase-dependent bioactivation .

Researchers frequently encounter "off-target" effects that are actually misinterpretations of two distinct mechanisms:

  • Mitochondrial Uncoupling: The dibromophenol moiety acts as a protonophore, dissipating the mitochondrial membrane potential (

    
    ).
    
  • Pseudo-Potency Shifts: Efficacy varies wildly between cell lines based on their endogenous carboxylesterase expression levels, not the drug's intrinsic affinity.

This guide provides the controls and protocols necessary to distinguish specific TTR/Thyroid Receptor engagement from non-specific metabolic toxicity.

Mechanism of Action & Off-Target Pathways

To minimize off-target effects, one must first visualize where the molecule goes. MDHPA is a lipophilic prodrug that enters the cell and partitions into three distinct compartments.

Pathway Visualization

MDHPA_Pathways node_ext Extracellular Space node_cyto Cytosol node_mito Mitochondria (OFF-TARGET) ATP_Drop ATP_Drop node_mito->ATP_Drop ATP Depletion (Cytotoxicity) node_nuc Nucleus/TTR (TARGET) MDHPA_out MDHPA (Ester) MDHPA_in MDHPA (Intracellular) MDHPA_out->MDHPA_in Passive Diffusion MDHPA_in->node_mito Protonophore Action Esterase Carboxylesterases MDHPA_in->Esterase Acid Free Acid Metabolite (Active Species) Acid->node_mito Protonophore Action Acid->node_nuc Stabilizes TTR / Binds TR (Specific Effect) Esterase->Acid Hydrolysis

Figure 1: The Dual-Fate Pathway. MDHPA acts as a prodrug. The "Off-Target" effect is often mitochondrial uncoupling caused by the phenolic moiety, which competes with the specific nuclear/cytosolic binding events.

Troubleshooting Guide (Q&A Format)
Issue 1: "My IC50 values shift dramatically (10-50x) between HeLa and HepG2 cells."

Diagnosis: The Esterase Lottery. MDHPA is likely a prodrug for the free acid (3,5-dibromo-4-hydroxyphenylacetic acid). HepG2 cells express high levels of carboxylesterases (CES1/CES2), rapidly converting the ester to the active acid. HeLa cells have lower esterase activity.

  • The Artifact: You are measuring the rate of hydrolysis, not the potency of the drug.

Resolution Protocol:

  • Perform a Lysate Hydrolysis Assay: Incubate 10 µM MDHPA with lysates from both cell lines for 1 hour. Analyze by LC-MS to measure the Acid:Ester ratio.

  • Switch to the Free Acid: If membrane permeability allows, test the free acid (3,5-dibromo-4-hydroxyphenylacetic acid) directly. If it is impermeable, you must normalize your data against esterase activity.

Issue 2: "I see rapid cell death, but it doesn't look like apoptosis (Caspase-3 is negative)."

Diagnosis: Mitochondrial Uncoupling (The "Phenol Effect"). Halogenated phenols are classic protonophores (structurally similar to DNP). They shuttle protons across the inner mitochondrial membrane, collapsing the gradient (


). This causes ATP depletion and necrosis, not controlled apoptosis.

Resolution Protocol:

  • The ATP/O2 Counter-Screen:

    • Measure Oxygen Consumption Rate (OCR).

    • Result A: OCR decreases + ATP decreases = Electron Transport Chain Inhibition.

    • Result B: OCR increases + ATP decreases = Uncoupling (This is your likely culprit).

  • Mitigation: Co-treat with antioxidants (NAC) or switch to a derivative with a blocked phenolic hydroxyl group (e.g., a methoxy ether) to confirm if the -OH is required for toxicity.

Issue 3: "The compound is displacing T4 from Transthyretin (TTR) but inducing unexpected hormonal responses."

Diagnosis: Thyroid Receptor (TR) Cross-Reactivity. The 3,5-dibromo-4-hydroxyphenyl ring mimics the di-iodotyrosine ring of Thyroxine (T4). While stabilizing TTR is the goal, the compound may inadvertently activate nuclear Thyroid Receptors (TR


 or TR

).

Resolution Protocol:

  • Luciferase Reporter Assay: Transfect cells with a TR-response element (TRE-Luc). Treat with MDHPA. If luminescence increases, your compound is acting as a thyromimetic agonist.

  • Selectivity Index: Calculate the ratio of

    
     to 
    
    
    
    . A viable TTR stabilizer must have a binding affinity for TTR at least 100-fold higher than its activation threshold for TR.
Validated Experimental Protocols
Protocol A: The "Uncoupler" Exclusion Assay

Use this to prove your cytotoxicity is NOT just metabolic poisoning.

Reagents:

  • MDHPA (Test Compound)

  • FCCP (Positive Control for Uncoupling)

  • Oligomycin (ATP Synthase Inhibitor)

  • TMRM (Tetramethylrhodamine, methyl ester) or JC-1 Dye.

Workflow:

  • Seeding: Plate cells (e.g., HepG2) at 20,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Incubate with 100 nM TMRM for 30 min (TMRM accumulates in active mitochondria).

  • Basal Read: Measure fluorescence (Ex/Em 548/574 nm).

  • Treatment: Inject MDHPA (titration 1 µM – 100 µM).

  • Kinetic Read: Measure fluorescence every 5 min for 60 min.

  • Interpretation:

    • If fluorescence drops rapidly (within 10-20 min) similar to FCCP, MDHPA is collapsing

      
      .
      
    • Pass Criteria: Fluorescence stability >80% of control at therapeutic concentrations.

Protocol B: Esterase-Dependent Bioactivation Check

Use this to determine if the ester or the acid is the active species.

Reagents:

  • BNPP (Bis-4-nitrophenyl phosphate) - A broad-spectrum carboxylesterase inhibitor.

Workflow:

  • Pre-incubation: Treat cells with 100 µM BNPP for 2 hours (inhibits intracellular esterases).

  • Exposure: Add MDHPA at IC50 concentration.

  • Readout: Measure your primary endpoint (e.g., TTR stabilization or antiproliferation).

  • Interpretation:

    • Activity Lost with BNPP: The Acid is the active species (Hydrolysis is required).

    • Activity Unchanged/Enhanced: The Ester is the active species.

Comparative Data: Structure-Activity Relationships
Compound VariantMembrane PermeabilityTTR Binding AffinityMitochondrial Toxicity RiskPrimary Utility
MDHPA (Methyl Ester) High (+++)Low (+)High (Uncoupling)Prodrug / Cell Entry
Free Acid (DHPA) Low (+)High (+++)ModerateActive TTR Stabilizer
Methoxy-Analog High (++)Null (-)LowNegative Control
References
  • Transthyretin Binding Structural Basis

    • Title: Crystal structure determination of human transthyretin-3',5'-dibromo-2',4,4',6-tetrahydroxyaurone complex.[1]

    • Relevance: Establishes the binding mode of 3,5-dibromo-4-hydroxyphenyl moieties in the T4 binding pocket of TTR.
    • Source:

  • Mitochondrial Uncoupling by Halogenated Phenols

    • Title: Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria.[2]

    • Relevance: Defines the mechanism of protonophoric uncoupling by brominated phenols, correlating acidity and lipophilicity to toxicity.
    • Source:

  • Esterase Sensitivity in Assays

    • Title: Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity.
    • Relevance: Demonstrates how esterase variability in media and cells can generate false negatives/positives in ester-based drug assays.
    • Source:

  • TTR Amyloidosis Inhibition

    • Title: Inhibition of Human Transthyretin Aggregation by Non-Steroidal Anti-Inflamm
    • Relevance: Contextualizes the use of phenyl-ring derivatives in stabilizing the TTR tetramer to prevent amyloidosis.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: A Comparative Guide

Product Class: Halogenated Phenolic Ester / PTP1B Pro-Inhibitor Primary Application: Metabolic Disease Research (Type 2 Diabetes, Obesity), Insulin Signaling Modulation. CAS: 212688-02-3[1][2][3] Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Halogenated Phenolic Ester / PTP1B Pro-Inhibitor Primary Application: Metabolic Disease Research (Type 2 Diabetes, Obesity), Insulin Signaling Modulation. CAS: 212688-02-3[1][2][3]

Executive Summary & Mechanism of Action

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (hereafter MDHPA ) is a synthetic derivative designed to address the bioavailability limitations of traditional phosphatase inhibitors. While its parent acid (3,5-dibromo-4-hydroxyphenylacetic acid) acts as a potent mimetic of phosphotyrosine, its high polarity restricts cellular entry.

MDHPA functions as a lipophilic prodrug . The methyl ester moiety masks the carboxylic acid, facilitating passive diffusion across the lipid bilayer. Once intracellular, ubiquitous esterases hydrolyze MDHPA back to its active acid form, which targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin signaling pathway; its inhibition prolongs insulin receptor phosphorylation, enhancing glucose uptake.

Mechanism of Action Diagram

The following diagram illustrates the "Trojan Horse" mechanism required for valid experimental design.

MOA Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol Membrane->Intracellular Entry Esterase Intracellular Esterases Intracellular->Esterase Substrate Binding MDHPA MDHPA (Ester) [Lipophilic/Inactive] MDHPA->Membrane Passive Diffusion ActiveAcid Active Acid Metabolite [Polar/Active] Esterase->ActiveAcid Hydrolysis PTP1B PTP1B Enzyme ActiveAcid->PTP1B Competitive Inhibition (Active Site Binding) InsulinR Insulin Receptor (Phosphorylated) PTP1B->InsulinR Blocks Dephosphorylation

Caption: Figure 1: The prodrug strategy of MDHPA. The ester facilitates entry, while the hydrolyzed acid executes PTP1B inhibition.

Comparative Analysis: MDHPA vs. Alternatives

In drug discovery, selecting the correct probe is critical for data integrity. MDHPA offers a specific advantage profile compared to standard phosphatase inhibitors.

FeatureMDHPA (Methyl Ester) Parent Acid (Free Carboxyl) Sodium Orthovanadate Trodusquemine (MSI-1436)
Primary Utility Cell-based assays (Signaling)Cell-free enzyme kineticsGeneral Positive ControlClinical Benchmark
Cell Permeability High (Lipophilic)Low (Charged at pH 7.4)Moderate (Active transport)High
Specificity High (PTP1B selective pharmacophore)HighLow (Pan-phosphatase inhibitor)High (Allosteric)
Toxicity Low (at <50 µM)LowHigh (Cytotoxic/Oxidative)Moderate
Mechanism Active Site Mimic (after hydrolysis)Active Site MimicTransition State AnalogAllosteric Inhibition
Why Choose MDHPA?
  • Over the Parent Acid: Use MDHPA for in vivo or cell-culture experiments. The parent acid will fail to penetrate cells effectively, leading to false negatives in signaling assays [1].

  • Over Vanadate: Vanadate inhibits nearly all tyrosine phosphatases and kinases, creating "noisy" western blots. MDHPA provides a cleaner dissection of the PTP1B-specific pathway [2].

Experimental Validation Protocols

To scientifically validate MDHPA, you must demonstrate two distinct properties: Enzymatic Inhibition (using the hydrolyzed form) and Cellular Activity (using the ester form).

Workflow Overview

Workflow Start Validation Strategy Branch1 Step 1: Cell-Free Kinetic Assay (Validate Pharmacophore) Start->Branch1 Branch2 Step 2: Cellular Signaling Assay (Validate Permeability & Efficacy) Start->Branch2 Action1 Hydrolyze MDHPA to Acid (or purchase Parent Acid) Branch1->Action1 Action2 Treat HepG2/C2C12 Cells with MDHPA (Ester) Branch2->Action2 Assay1 pNPP Colorimetric Assay Target: Recombinant PTP1B Action1->Assay1 Result1 Measure Ki / IC50 (Expected: < 5 µM) Assay1->Result1 Assay2 Western Blot Analysis p-Akt / p-IR levels Action2->Assay2 Result2 Dose-Dependent Increase in Phosphorylation Assay2->Result2

Caption: Figure 2: Dual-stream validation workflow. Note that the ester form is not suitable for direct enzyme assays without pre-hydrolysis.

Protocol A: Cell-Free Enzymatic Assay (The "Pharmacophore" Check)

Critical Note: You cannot use MDHPA directly on purified enzyme. The ester group blocks the necessary electrostatic interaction with the PTP1B active site (Arg221). You must use the Parent Acid or chemically hydrolyze MDHPA (NaOH treatment) prior to this assay.

  • Reagents:

    • Recombinant human PTP1B (residues 1–321).[4]

    • Substrate: p-Nitrophenyl Phosphate (pNPP).[5]

    • Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

  • Procedure:

    • Prepare serial dilutions of the Parent Acid (0.1 µM to 100 µM) in DMSO.

    • Incubate PTP1B (10 nM final) with inhibitor for 10 min at 37°C.

    • Initiate reaction with pNPP (2 mM).

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 min.

  • Validation Criteria:

    • The IC50 should fall between 1.0 µM and 5.0 µM .

    • If IC50 > 20 µM, the compound has degraded or is impure.

Protocol B: Cellular Insulin Signaling (The "Bioactivity" Check)

This assay validates that MDHPA crosses the membrane and inhibits intracellular PTP1B.

  • Cell Model: HepG2 (Liver carcinoma) or C2C12 (Myotubes). These lines express high levels of Insulin Receptor (IR).

  • Procedure:

    • Starvation: Serum-starve cells for 12–16 hours (0.5% BSA media).

    • Pre-treatment: Treat cells with MDHPA (5, 10, 20 µM) for 2 hours.

      • Control: DMSO vehicle.

      • Positive Control:[6] Sodium Orthovanadate (100 µM).

    • Stimulation: Stimulate with Insulin (10 nM) for exactly 10 minutes.

    • Lysis: Lyse immediately in RIPA buffer containing protease/phosphatase inhibitors.

  • Readout (Western Blot):

    • Primary Targets: Phospho-Akt (Ser473) and Phospho-Insulin Receptor (Tyr1150/1151).

    • Loading Control: Total Akt / Beta-Actin.

  • Validation Criteria:

    • MDHPA-treated cells must show increased p-Akt signal compared to "Insulin alone" control.

    • This confirms PTP1B inhibition is preserving the phosphorylation state.

Expected Data & Troubleshooting

ObservationDiagnosisCorrective Action
No inhibition in Enzyme Assay Used Ester form directly?Use Parent Acid or hydrolyze ester with 0.1M NaOH before assay.
High toxicity in Cells Off-target effectsReduce concentration < 50 µM; MDHPA is a brominated phenol and can induce oxidative stress at high doses [3].
Precipitation in Media HydrophobicityDissolve stock in DMSO (up to 100 mM); ensure final DMSO < 0.1% in culture.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209-234.

  • Shi, D., et al. (2012).[7] Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties.[4][7][8] Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.[7]

  • Jiang, C. S., et al. (2012).[7] Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta Pharmacologica Sinica, 33, 1217-1245.

  • El Khatabi, K., et al. (2020). PTP1B inhibitors for diabesity: Discovery of new bromophenol derivatives using 3D QSAR and Molecular Docking study. Rhazes: Green and Applied Chemistry, 8, 20-35.

Sources

Comparative

Kinetic Stabilizers for Transthyretin Amyloidosis: A Comparative Guide to Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate Analogs

Topic: Kinetic Stabilizers for Transthyretin Amyloidosis: SAR of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Stabilizers for Transthyretin Amyloidosis: SAR of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA) represents a critical scaffold in the development of Kinetic Stabilizers for Transthyretin (TTR) Amyloidosis. While often utilized as a synthetic intermediate, its core structure—the 3,5-dibromo-4-hydroxyphenyl moiety —is a "privileged structure" in medicinal chemistry, specifically designed to mimic the outer ring of Thyroxine (T4).

This guide analyzes the Structure-Activity Relationship (SAR) of MDHPA and its analogs, positioning them against clinical standards like Tafamidis and Diflunisal . The primary utility of these compounds lies in their ability to bind the unoccupied T4 binding pockets of the TTR tetramer, raising the kinetic barrier to tetramer dissociation—the rate-limiting step in amyloid fibril formation.

Mechanistic Basis: The TTR Kinetic Stabilization Hypothesis

Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol.[1][2] In amyloidogenic pathologies (ATTR-CM, ATTR-PN), the tetramer dissociates into monomers, which then misfold and aggregate.[3][4]

MDHPA Mechanism of Action:

  • Prodrug Activation: The methyl ester (MDHPA) is cell-permeable but typically acts as a prodrug. Intracellular esterases hydrolyze it to the active free acid form: 3,5-dibromo-4-hydroxyphenylacetic acid.

  • Binding Pocket Occupation: The active acid binds to the T4 pockets (two per tetramer) at the dimer-dimer interface.

  • Halogen Bonding: The bulky bromine atoms at positions 3 and 5 fill the hydrophobic halogen-binding pockets (HBP 2/3), mimicking the iodine atoms of T4.

  • Anchoring: The carboxylate "tail" forms electrostatic interactions (salt bridges) with Lys15 at the channel entrance, while the phenolic hydroxyl forms H-bonds with Ser117/Thr119 deep in the pocket.

TTR_Stabilization_Mechanism MDHPA Methyl 2-(3,5-dibromo- 4-hydroxyphenyl)acetate (MDHPA) FreeAcid Active Species: 3,5-Dibromo-4-hydroxyphenyl- acetic acid MDHPA->FreeAcid Hydrolysis (Esterase) TTR_Tetramer Native TTR Tetramer (Functional) FreeAcid->TTR_Tetramer Binds T4 Pocket (Kd ~10-50 nM) Stabilization Kinetic Stabilization: Ligand binding increases activation energy of dissociation FreeAcid->Stabilization TTR_Monomer Misfolded Monomer (Amyloidogenic) TTR_Tetramer->TTR_Monomer Dissociation (Rate Limiting Step) Amyloid Amyloid Fibrils (Pathogenic) TTR_Monomer->Amyloid Aggregation Stabilization->TTR_Tetramer

Figure 1: Mechanism of Action. The methyl ester acts as a precursor to the active acid, which stabilizes the native TTR tetramer, preventing the dissociation cascade that leads to amyloidosis.

Comparative SAR Analysis

The efficacy of MDHPA analogs depends on three structural domains: the Head (Phenol), the Linker , and the Tail (Acid/Ester).

A. The Head Group: Halogenation Patterns

The 3,5-disubstitution pattern is critical for complementarity with the TTR hydrophobic pockets.

Substituent (3,5-Position)Steric Bulk (Van der Waals Radius)Binding Affinity ImpactNotes
Dibromo (Br) 1.85 Å High Optimal balance of lipophilicity and size. Strong halogen bonding capability.
Dichloro (Cl)1.75 ÅModerate-HighUsed in Tafamidis. Slightly less hydrophobic filling than Br, but highly effective.
Diiodo (I)1.98 ÅVery HighMimics natural T4. Often suffers from solubility issues and rapid metabolism (deiodination).
Dimethyl (

)
2.0 ÅLow-ModerateLacks the specific halogen-bonding interactions; purely hydrophobic.
B. The Tail Group: Acid vs. Ester
  • Methyl Ester (MDHPA): High lipophilicity (

    
    ). Excellent for passive membrane transport but poor direct binding to TTR due to lack of anionic charge for Lys15 interaction.
    
  • Free Acid: Lower lipophilicity (

    
    ). Essential for the salt bridge with Lys15. The acid is the pharmacophore.
    
C. The Linker: Flexibility vs. Rigidity
  • Acetic Acid Linker (MDHPA): Flexible (

    
     carbon). Allows the molecule to adopt multiple conformations to fit mutant TTR pockets (e.g., V30M).
    
  • Benzoic Acid Linker (Tafamidis): Rigid (Direct aryl-aryl or amide). Reduces entropic penalty upon binding but requires a perfect structural match.

Performance Comparison Data

The following table compares the active acid form of MDHPA against clinical standards.

CompoundStructure Type

(nM)*
Selectivity (TTR vs Albumin)Fibril Inhibition (

)
3,5-Dibromo-4-hydroxyphenylacetic acid Flexible Phenylacetate ~15 - 40 High >85%
Tafamidis (Vyndaqel)Rigid Benzoxazole~2 - 5Very High>95%
Diflunisal Flexible Bi-aryl~80 - 100Moderate~60%
Thyroxine (T4) Natural Ligand~5Low (Binds TBG/Albumin)N/A

*Note:


 refers to the dissociation constant for the first binding site. Values are approximate ranges synthesized from crystallographic and fluorescence studies.
Experimental Protocols

To validate the activity of MDHPA analogs, the following self-validating protocols are recommended.

Protocol A: Acid-Mediated TTR Fibril Formation Assay

Measures the ability of the compound to prevent TTR aggregation under amyloidogenic conditions.

  • Preparation: Dilute Recombinant WT-TTR to

    
     (tetramer concentration) in 
    
    
    
    phosphate buffer (pH 7.6).
  • Incubation: Add test compound (MDHPA acid form) at

    
     (2x molar excess) or vehicle (DMSO). Incubate for 30 min at 37°C to allow ligand binding.
    
  • Acidification: Lower pH to 4.4 by adding acetate buffer (

    
    , pH 4.2). This triggers tetramer dissociation.
    
  • Measurement: Incubate at 37°C for 72 hours. Measure turbidity at 400 nm daily.

  • Validation:

    • Negative Control: DMSO only (High turbidity).

    • Positive Control: Tafamidis (

      
      ) (Near-zero turbidity).
      
    • Success Criterion:

      
       reduction in turbidity relative to DMSO.
      
Protocol B: Fluorescence Polarization (FP) Binding Assay

Determines binding affinity (


) by displacing a fluorescent probe.
  • Probe: Use a fluorescent TTR ligand (e.g., Resveratrol-fluorophore conjugate or similar).

  • Titration: Incubate TTR (

    
    ) with the probe (
    
    
    
    ) until polarization stabilizes.
  • Displacement: Titrate MDHPA (active acid) from

    
     to 
    
    
    
    .
  • Calculation: Plot Polarization (mP) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine

    
     and convert to 
    
    
    
    .
SAR Decision Logic (Visualized)

This diagram guides the optimization of the MDHPA scaffold.

SAR_Logic Start Scaffold: MDHPA Mod_Head Modify Head (3,5-positions) Start->Mod_Head Mod_Tail Modify Tail (Ester/Acid) Start->Mod_Tail Br_to_Cl Change to Cl (Smaller, Tighter) Mod_Head->Br_to_Cl Optimize Size Br_to_I Change to I (Potent, Solubility Issues) Mod_Head->Br_to_I Max Affinity Ester_Hydrolysis Keep Ester (Prodrug Strategy) Mod_Tail->Ester_Hydrolysis Cell Permeability Bioisostere Acid to Tetrazole (Metabolic Stability) Mod_Tail->Bioisostere Extend Half-life Result Optimized Lead: High Affinity + Oral Bioavailability Br_to_Cl->Result Ester_Hydrolysis->Result

Figure 2: SAR Optimization Logic. Strategic modifications to the halogen and tail regions drive the transition from a chemical probe to a drug candidate.

References
  • TTR Amyloidosis Mechanisms: Kelly, J. W. (2020).[3] "The alternative native state of transthyretin and its role in amyloidosis."

  • Halogen Bonding in TTR: Muziotis, E. et al. (2022). "Structural Analysis of the Complex of Human Transthyretin with 3,5-Dichlorophenylanthranilic Acid."

  • Tafamidis Discovery: Bulawa, C. E. et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."

  • Auxin Activity of Phenylacetic Acids: Sugawara, S. et al. (2015). "Biochemical analyses of phenylacetic acid production in Arabidopsis."

  • Bromophenol Antioxidants: Liu, M. et al. (2022). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols."

Sources

Validation

Cross-Validation of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: A Guide to Corroborating Experimental Findings

In the landscape of drug discovery and development, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a synthetic brominated phenolic compound of significant interest.[1] As a member of the bromophenol class, this molecule is investigated for its potential antioxidant, antimicrobial, and antibiofilm properties, activities often attributed to its halogenated structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on establishing the veracity and reproducibility of experimental findings through orthogonal methodologies.

Introduction: The Scientific Imperative for Cross-Validation

  • Minimizing Methodological Bias: Every experimental assay has inherent limitations and potential for artifacts. By utilizing different techniques that rely on distinct chemical or biological principles, we can mitigate the risk of method-specific errors and build a more robust body of evidence.

  • Elucidating Mechanism of Action: Different assays can provide complementary insights into the compound's mechanism of action.[2] For instance, a compound might exhibit antioxidant activity by directly scavenging free radicals or by chelating metal ions. Employing assays that probe these different mechanisms can provide a more complete picture.

  • Enhancing Confidence and Reproducibility: Corroborating results across multiple platforms significantly increases the confidence in the observed biological activity and enhances the likelihood of inter-laboratory reproducibility.

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, with its potential therapeutic applications, warrants such a rigorous validation strategy. The presence of bromine atoms on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity by modulating the molecule's electronic properties and lipophilicity.[1]

A Multi-pronged Approach to Validating Biological Activity

This guide will focus on a logical and systematic workflow for cross-validating the primary anticipated activities of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: antioxidant, antimicrobial, and cytotoxic effects.

Caption: A workflow for the cross-validation of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

Cross-Validation of Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. To comprehensively assess this activity for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, we recommend a cross-validation approach using at least two different assays based on single electron transfer (SET) mechanisms.[3]

Recommended Assays and Rationale
AssayPrincipleRationale for SelectionAlternative Compound for Comparison
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4]Simple, rapid, and widely used for initial screening of radical scavenging activity.[4]Ascorbic Acid (Vitamin C) or Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.[5]Applicable to both hydrophilic and lipophilic antioxidants and has faster reaction kinetics than DPPH.[5] The ABTS radical is soluble in both aqueous and organic solvents.Trolox
Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies.[4]

Materials:

  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution and control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100[5] Where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the sample and the positive control. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation and Interpretation

The results should be presented in a clear, tabular format, comparing the IC50 values of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate with the standard antioxidant.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate[Experimental Value][Experimental Value]
Ascorbic Acid[Experimental Value]-
Trolox-[Experimental Value]

A lower IC50 value indicates higher antioxidant activity. Consistent and comparable activity across both DPPH and ABTS assays would provide strong evidence for the radical scavenging potential of the compound.

Cross-Validation of Antimicrobial Activity

The bromo group in phenolic compounds is thought to enhance antimicrobial effectiveness.[1] To validate the antimicrobial properties of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a two-tiered approach is recommended, starting with a qualitative screening followed by a quantitative determination of the minimum inhibitory concentration (MIC).

Recommended Assays and Rationale
AssayPrincipleRationale for SelectionAlternative Compound for Comparison
Agar Disk Diffusion Assay A qualitative method where a filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition.[6]A simple, cost-effective, and widely used initial screening method for antimicrobial activity.[7]Gentamicin (for bacteria) or Amphotericin B (for fungi)
Broth Microdilution Assay A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]Provides a quantitative measure of antimicrobial potency, which is crucial for further development.[8]Gentamicin (for bacteria) or Amphotericin B (for fungi)
Detailed Experimental Protocol: Broth Microdilution Assay (for MIC Determination)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Gentamicin (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Preparation of Compound and Control Dilutions:

    • Prepare a stock solution of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in a suitable solvent (e.g., DMSO), and then dilute it in MHB to create a series of two-fold dilutions in a 96-well plate.

    • Prepare a similar dilution series for the positive control, Gentamicin.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation and Interpretation

The results should be presented in a table comparing the MIC values of the test compound against different microorganisms with a standard antibiotic.

MicroorganismMethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureus[Experimental Value][Experimental Value]
Escherichia coli[Experimental Value][Experimental Value]

A low MIC value indicates potent antimicrobial activity. A positive result in the disk diffusion assay, followed by a low MIC value from the broth microdilution assay, provides strong, cross-validated evidence of antimicrobial efficacy.

Essential Supporting Data: In Vitro Cytotoxicity Assessment

Before a compound can be considered for further therapeutic development, its potential toxicity to mammalian cells must be evaluated. In vitro cytotoxicity assays are crucial for this initial safety profiling.[9][10][11]

Recommended Assay and Rationale
AssayPrincipleRationale for SelectionAlternative Compound for Comparison
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12]A widely used, reliable, and relatively rapid method for assessing cell viability and cytotoxicity.[13]Doxorubicin (a known cytotoxic agent)
Detailed Experimental Protocol: MTT Assay

Materials:

  • Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

  • Human cell line (e.g., HEK293 for non-cancerous cells, or a relevant cancer cell line like HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abssample / Abscontrol) x 100

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation and Interpretation

The cytotoxic effects should be summarized in a table.

Cell LineMethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate IC50 (µM)Doxorubicin IC50 (µM)
HEK293[Experimental Value][Experimental Value]
HeLa[Experimental Value][Experimental Value]

A high IC50 value against non-cancerous cell lines suggests low cytotoxicity and a favorable safety profile. The therapeutic index can be calculated by comparing the cytotoxic concentration to the effective concentration for its biological activity.

Conclusion: Synthesizing the Evidence

The cross-validation of experimental results for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is not merely a procedural formality but a cornerstone of rigorous scientific inquiry. By employing a battery of well-established and mechanistically diverse assays for antioxidant and antimicrobial activities, alongside a fundamental assessment of cytotoxicity, researchers can build a comprehensive and defensible profile of this promising compound. This multi-faceted approach ensures that the observed biological effects are genuine and not an artifact of a single experimental system, thereby laying a solid foundation for future preclinical and clinical development.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • SciELO. Screening methods to determine antibacterial activity of natural products.
  • ResearchGate. (PDF) Screening for antimicrobial activity of natural products using a microplate photometer.
  • Benchchem. A Researcher's Guide to Cross-Validation of Antioxidant Assays for Batatifolin.
  • Benchchem. 3,5-Dibromo-4-hydroxyphenoxyacetic Acid|Research Chemical.
  • PMC - NIH. Methods for in vitro evaluating antimicrobial activity: A review.
  • MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • PMC - NIH. Genesis and development of DPPH method of antioxidant assay.
  • PMC. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • Taylor & Francis. Mechanism of action – Knowledge and References.

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Comparative

Comparative Efficacy Analysis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the potential efficacy of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a brominated phenolic compound, in the context of endocrine research, particularly conc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential efficacy of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a brominated phenolic compound, in the context of endocrine research, particularly concerning its potential interaction with the thyroid hormone system. As direct comparative experimental data for this specific methyl ester is limited in the public domain, this guide synthesizes information from structurally related compounds and established in vitro assays to provide a predictive framework for its biological activity. We will delve into its potential as a thyroid hormone disruptor and its antioxidant properties, comparing it with well-characterized compounds such as the flame retardant Tetrabromobisphenol A (TBBPA) and the standard antioxidant Butylated Hydroxytoluene (BHT).

The structural similarity of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate to thyroid hormones and other known endocrine-disrupting chemicals (EDCs) warrants a thorough investigation of its biological effects.[1][2] EDCs are compounds that can interfere with the body's endocrine system, and exposure to them has been linked to a variety of health issues.[1] Brominated flame retardants (BFRs), a class of compounds to which our target molecule is structurally related, have been shown to disrupt thyroid hormone homeostasis in various species.[3]

This guide will provide researchers with the necessary background, experimental protocols, and comparative data to design and interpret studies on Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and similar compounds.

Section 1: Potential as a Thyroid Hormone System Disruptor

The thyroid hormone system is a critical regulator of metabolism, growth, and development.[1] Chemicals that interfere with this system can exert their effects at multiple levels, including hormone synthesis, transport, and receptor binding.[4] Due to the structural analogy of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate to the thyroid hormone thyroxine (T4), it is plausible that it may interact with key components of the thyroid signaling pathway.

Thyroid Hormone Receptor (TR) Binding

Thyroid hormones exert their genomic effects by binding to nuclear thyroid hormone receptors (TRα and TRβ).[5] Compounds that can bind to these receptors can act as agonists, mimicking the natural hormone, or as antagonists, blocking its action.

Comparative Data:

CompoundAssayEndpointIC50 / EC50Reference
Tetrabromobisphenol A (TBBPA)TRα BindingIC201.5 µM[1]
Tetrabromobisphenol A (TBBPA)TRβ BindingIC205 µM[1]
Triiodothyronine (T3)TRβ1 Luciferase Reporter AssayEC500.17 nM[6]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. IC20: Concentration causing 20% inhibition.

The data for TBBPA suggests that it can interact with both TR isoforms, albeit at micromolar concentrations, which is significantly weaker than the natural ligand T3. Given the shared brominated phenol structure, it is hypothesized that Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate may also exhibit binding affinity for thyroid hormone receptors.

Transthyretin (TTR) Binding

Transthyretin (TTR) is a key transport protein for thyroid hormones in the blood and cerebrospinal fluid.[7] Chemicals that competitively bind to TTR can displace endogenous thyroid hormones, leading to their increased metabolism and clearance, thereby disrupting thyroid homeostasis.[2]

Comparative Data:

TBBPA has been shown to be a potent binder to human TTR.

CompoundAssayEndpointKd / IC50Reference
Tetrabromobisphenol A (TBBPA)Isothermal Titration Calorimetry (ITC)Kd20 nM[8]
Tetrabromobisphenol A (TBBPA)Competitive Binding AssayIC507.7 ± 0.9 nM[9]
Thyroxine (T4)-Kd≈ 10 nM[7]

Kd: Dissociation constant. A lower Kd indicates higher binding affinity.

The low nanomolar affinity of TBBPA for TTR, which is comparable to that of the natural ligand T4, highlights the potential for significant disruption of thyroid hormone transport. The structural similarities suggest that Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate could also be a competitive ligand for TTR.

Deiodinase Inhibition

Deiodinase enzymes are responsible for the activation (conversion of T4 to T3) and inactivation of thyroid hormones.[10] Inhibition of these enzymes can lead to an imbalance in the levels of active and inactive thyroid hormones.

Comparative Data:

The standard inhibitor for deiodinase type 1 (DIO1) is 6-propyl-2-thiouracil (PTU).

CompoundAssayEndpointIC50Reference
6-propyl-2-thiouracil (PTU)DIO1 Inhibition AssayIC501.7 µM[11]

While no data exists for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, its potential to inhibit deiodinases should be considered in a comprehensive toxicological evaluation.

Section 2: Antioxidant Efficacy

Some brominated phenols have been reported to possess antioxidant properties.[12] This activity is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.

Comparative Data:

A study on (3,5-dibromo-4-hydroxyphenyl)acetic acid butyl ester, a close structural analog of the target compound, has demonstrated its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayEndpointIC50Reference
(3,5-dibromo-4-hydroxyphenyl)acetic acid butyl esterDPPH Radical ScavengingIC509.67 to 21.90 µM[13]
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingIC5083.84 µM[13]

The butyl ester derivative showed significantly more potent radical scavenging activity than the widely used antioxidant BHT. This suggests that Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate may also possess notable antioxidant properties.

Section 3: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for the key in vitro assays discussed.

Competitive Thyroid Hormone Receptor (TR) Binding Assay

This protocol is a generalized method for a competitive filter binding assay to determine the affinity of a test compound for the thyroid hormone receptor.[3][9]

Materials:

  • Thyroid hormone receptor preparation (e.g., purified receptor, nuclear extract)

  • Radiolabeled T3 ([¹²⁵I]T3)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5% BSA)

  • Unlabeled T3 (for standard curve)

  • Test compound (Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate)

  • Glass fiber filters

  • Scintillation counter and vials

  • Cell harvester or vacuum manifold

Procedure:

  • Prepare dilutions: Prepare serial dilutions of unlabeled T3 and the test compound in the assay buffer.

  • Set up the assay plate: In a microplate, add the following to each well:

    • Assay buffer

    • Radiolabeled T3 at a concentration at or below its Kd.

    • Either unlabeled T3 (for standard curve), test compound, or buffer (for total binding). For non-specific binding, add a saturating concentration of unlabeled T3 (e.g., 1 µM).

  • Initiate the reaction: Add the thyroid hormone receptor preparation to each well to start the binding reaction.

  • Incubate: Incubate the plate at an optimal temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 2-18 hours).

  • Separate bound and free ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

  • Wash: Wash the filters multiple times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.

  • Quantify: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Analyze data: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine the IC₅₀ of the test compound.

Transthyretin (TTR) Competitive Binding Assay

This protocol outlines a competitive binding assay to evaluate the ability of a test compound to displace a fluorescently labeled T4 analog from TTR.[14]

Materials:

  • Human Transthyretin (TTR)

  • Fluorescein isothiocyanate-T4 conjugate (FITC-T4)

  • Assay Buffer (e.g., Tris-HCl buffer)

  • Unlabeled T4 (for standard curve)

  • Test compound (Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions: Prepare stock solutions of TTR, FITC-T4, unlabeled T4, and the test compound in the assay buffer.

  • Set up the assay plate: To each well of a 96-well plate, add:

    • Assay buffer

    • TTR solution (e.g., final concentration of 30 nM).

    • Serial dilutions of the test compound or unlabeled T4.

  • Initiate the reaction: Add FITC-T4 solution (e.g., final concentration of 110 nM) to all wells.

  • Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity or fluorescence polarization using a plate reader at appropriate excitation and emission wavelengths for FITC.

  • Analyze data: Plot the fluorescence signal against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Deiodinase 1 (DIO1) Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to measure the inhibition of human DIO1 activity based on the Sandell-Kolthoff reaction.[6][15]

Materials:

  • Human liver microsomes containing DIO1

  • Substrate: 3,3',5'-triiodo-L-thyronine (reverse T3, rT3)

  • Cofactor: Dithiothreitol (DTT)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.0, 1 mM EDTA)

  • Positive control inhibitor: 6-propyl-2-thiouracil (PTU)

  • Test compound (Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate)

  • Sandell-Kolthoff reaction reagents: Ceric ammonium sulfate and arsenious acid

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare enzyme and compound solutions: Dilute the human liver microsomes in the assay buffer. Prepare serial dilutions of the test compound and PTU.

  • Set up the assay plate: Add the diluted enzyme to the wells of a 96-well plate. Then add the test chemical or PTU dilutions.

  • Initiate the reaction: Add a solution containing the substrate (rT3) and cofactor (DTT) to each well.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure iodide: Stop the reaction and measure the liberated iodide using the Sandell-Kolthoff reaction. The yellow color of cerium(IV) is reduced to the colorless cerium(III) in the presence of iodide, and the change in absorbance is measured at around 405-420 nm.

  • Analyze data: Calculate the percentage of DIO1 inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Section 4: Signaling Pathways and Experimental Workflows

Thyroid Hormone Signaling Pathway

Thyroid hormones (T3 and T4) enter the cell via transporters. T4 is converted to the more active T3 by deiodinases. T3 then binds to the thyroid hormone receptor (TR) in the nucleus, which forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, regulating the transcription of target genes.[8]

Thyroid_Signaling_Pathway cluster_cell Target Cell cluster_blood Bloodstream T4_in T4 Deiodinase Deiodinase T4_in->Deiodinase Conversion T3_in T3 TR TR T3_in->TR Binds Deiodinase->T3_in RXR RXR TR->RXR Heterodimerizes TRE TRE (on DNA) RXR->TRE Binds to Gene_Expression Target Gene Expression TRE->Gene_Expression Regulates T4_blood T4 T4_blood->T4_in TTR TTR T4_blood->TTR Binds to T3_blood T3 T3_blood->T3_in Transport TTR->T4_in Transport Experimental_Workflow Test_Compound Test Compound: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate TR_Binding Thyroid Hormone Receptor (TR) Binding Assay Test_Compound->TR_Binding TTR_Binding Transthyretin (TTR) Binding Assay Test_Compound->TTR_Binding DIO1_Inhibition Deiodinase 1 (DIO1) Inhibition Assay Test_Compound->DIO1_Inhibition Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Test_Compound->Antioxidant_Assay Data_Analysis Data Analysis and Comparative Assessment TR_Binding->Data_Analysis TTR_Binding->Data_Analysis DIO1_Inhibition->Data_Analysis Antioxidant_Assay->Data_Analysis

Caption: Workflow for in vitro efficacy assessment of the test compound.

Conclusion

This guide provides a framework for the comparative analysis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate's efficacy, focusing on its potential as a thyroid hormone system disruptor and an antioxidant. While direct experimental data for this specific compound is sparse, the information compiled from structurally related compounds and established in vitro assays strongly suggests that it warrants further investigation. The provided experimental protocols and conceptual workflows are intended to empower researchers to conduct these critical studies, contributing to a more comprehensive understanding of the biological activities of this and similar brominated phenols. It is imperative that future research focuses on generating specific quantitative data for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate to validate the hypotheses presented in this guide and to accurately assess its potential impact on biological systems.

References

  • Tetrabromobisphenol A Is an Efficient Stabilizer of the Transthyretin Tetramer. (2016). PLoS ONE, 11(4), e0154133. [Link]

  • Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence. (2021). International Journal of Molecular Sciences, 22(3), 1333. [Link]

  • Thyroid Hormone Binding and Variants of Transport Proteins. (2017). Oncohema Key. [Link]

  • Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. (2020). Environmental Health Perspectives, 128(10), 107008. [Link]

  • Identification and Molecular Interaction Studies of Thyroid Hormone Receptor Disruptors among Household Dust Contaminants. (2016). Chemical Research in Toxicology, 29(8), 1324-1333. [Link]

  • Effect of Albumin Polymorphism on Thyroid Hormones: A Case Report and Literature Review. (2018). Cureus, 10(7), e2924. [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. (2013). European Thyroid Journal, 2(4), 250-257. [Link]

  • Thyroid hormonal activity of the flame retardants tetrabromobisphenol A and tetrachlorobisphenol A. (2002). Toxicology Letters, 128(1-3), 227-236. [Link]

  • Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. (2020). Environmental Health Perspectives, 128(10), 107008. [Link]

  • Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β. (2018). Endocrinology, 159(1), 36-47. [Link]

  • Development and Validation of In Vitro Bioassays for Thyroid Hormone Receptor Mediated Endocrine Disruption. (2012). ResearchGate. [Link]

  • Identification of a Thyroid Hormone Binding Site in Hsp90 with Implications for Its Interaction with Thyroid Hormone Receptor Beta. (2022). ACS Omega, 7(33), 28842-28852. [Link]

  • Tetrabromobisphenol A Is an Efficient Stabilizer of the Transthyretin Tetramer. (2016). PLoS ONE, 11(4), e0154133. [Link]

  • Tetrabromobisphenol A. (n.d.). PubChem. [Link]

  • 2D QSAR studies on thyroid hormone receptor ligands. (2007). Bioorganic & Medicinal Chemistry, 15(14), 4609-4617. [Link]

  • In ovo exposure to brominated flame retardants Part I: Assessment of effects of TBBPA-BDBPE on survival, morphometric and physiological endpoints in the American kestrel (Falco sparverius). (2019). Environmental Pollution, 249, 908-917. [Link]

  • The potency of AG10 in stabilizing transthyretin is driven by interactions mimicking the disease-suppressing T119M variant. (n.d.). Scholarly Commons. [Link]

  • Tetrabromobisphenol A. (n.d.). Wikipedia. [Link]

  • The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. (1992). Endocrinology, 131(4), 1787-1792. [Link]

  • A Snapshot of the Most Recent Transthyretin Stabilizers. (2024). Molecules, 29(4), 895. [Link]

  • Thyroxine binding to transthyretin (TTR) variants--two variants (TTR Pro 55 and TTR Met 111) with a particularly low binding affinity. (1995). Biochimica et Biophysica Acta, 1270(1), 69-74. [Link]

  • (3,5-Diromo-4-hydroxyphenyl)acetic acid butyl ester). (n.d.). [Source not available]. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (2025). ChemRxiv. [Link]

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. (2024). Molecules, 29(4), 895. [Link]

  • The Thyroxine-Binding Proteins. (2012). Free Thyroid Hormones. [Link]

  • Thyroid-Binding Globulin: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Reactions of Organoselenenyl Iodides with Thiouracil Drugs: An Enzyme Mimetic Study on the Inhibition of Iodothyronine Deiodinase. (2002). ResearchGate. [Link]

  • IC 50 concentrations of DPPH scavenging capacity of bioactive compounds. (n.d.). ResearchGate. [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (n.d.). ResearchGate. [Link]

  • Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat. (1979). Endocrinology, 104(4), 1030-1034. [Link]

  • 2-[3,5-dibromo-4-(hexyloxy)phenyl]acetic acid. (n.d.). BindingDB. [Link]

  • How to calculate IC50 value of DPPH radical scavenging assay? (2016). ResearchGate. [Link]

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  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. [Link]

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  • An In Vitro and In Vivo Study of Thyroid Disruption of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)—A Novel Brominated Flame Retardant. (2023). Environmental Health Perspectives, 131(11), 117004. [Link]

  • The Endocrine Disruption of Thyroid Function: A Review of Current Evidence. (2025). Hilaris. [Link]

  • Thyroid Hormone Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

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Validation

A Guide to the Independent Verification of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate: Synthesis, Analysis, and Comparison

For the diligent researcher, the integrity of a chemical structure is the bedrock of reproducible and reliable results. This guide provides a comprehensive framework for the independent synthesis and rigorous verificatio...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the integrity of a chemical structure is the bedrock of reproducible and reliable results. This guide provides a comprehensive framework for the independent synthesis and rigorous verification of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA). We move beyond a simple recitation of data, delving into the rationale behind experimental choices to empower researchers to not only verify a compound but to understand the process at a fundamental level. This document serves as a practical guide for chemists and drug development professionals who require unimpeachable confidence in their starting materials.

The verification process detailed herein is designed as a self-validating system. By systematically applying a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—we establish a multi-point confirmation of structure and purity, leaving no room for ambiguity.

Part 1: Synthesis and Purification

The synthesis of MDHPA is approached in a two-step sequence starting from the commercially available 4-hydroxyphenylacetic acid. This strategy involves an initial Fisher esterification followed by a regioselective bromination.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

The first step is the conversion of the carboxylic acid to its methyl ester. This is a classic acid-catalyzed esterification.

  • Rationale: Methanol is used as both the solvent and reactant, driving the equilibrium towards the product. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of a Soxhlet extractor with molecular sieves is a robust method to remove the water byproduct, further ensuring a high yield.[1]

Experimental Protocol:

  • Combine 15 g (0.1 mol) of 4-hydroxyphenylacetic acid with 500 mL of methanol in a round-bottom flask.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution.

  • Set up a Soxhlet extractor, charging the thimble with 3A molecular sieves.[1]

  • Heat the solution to reflux for 48-72 hours. It is advisable to replace the molecular sieves every 24 hours to effectively remove water.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and evaporate the methanol under reduced pressure.

  • Dissolve the resulting oil in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 2-(4-hydroxyphenyl)acetate. This intermediate is often an oil and can be used in the next step without further purification if TLC shows high purity.[1]

Step 2: Ortho-Bromination of the Phenolic Ring

The electron-donating hydroxyl group on the aromatic ring activates the ortho positions for electrophilic aromatic substitution.

  • Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it safer and easier to handle. It provides a slow, controlled release of electrophilic bromine, which enhances the selectivity for the desired dibrominated product and minimizes the formation of over-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

  • Dissolve the Methyl 2-(4-hydroxyphenyl)acetate intermediate (0.1 mol) in 250 mL of acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.1 equivalents, ~37.4 g) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

Synthesis Workflow Diagram

cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination A 4-Hydroxyphenylacetic Acid C Reflux with Soxhlet Extractor (3A Molecular Sieves) A->C B Methanol (Solvent/Reagent) H₂SO₄ (Catalyst) B->C D Workup & Neutralization C->D E Methyl 2-(4-hydroxyphenyl)acetate (Intermediate) D->E G Reaction at 0°C to RT E->G F N-Bromosuccinimide (NBS) Acetonitrile (Solvent) F->G H Quenching & Extraction G->H I Column Chromatography H->I J Pure MDHPA Product I->J

Caption: Workflow for the two-step synthesis of MDHPA.

Part 2: Independent Analytical Verification

A single analytical technique is insufficient for unequivocal structure confirmation. The following multi-pronged approach ensures the highest level of confidence in the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.[2][3][4][5]

¹H NMR Analysis

  • Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond directly to the types and number of protons in the molecule.[3]

  • Expected Spectrum for MDHPA (in MeOD):

    • δ ~7.35 ppm (Singlet, 2H): This signal corresponds to the two equivalent aromatic protons. The singlet multiplicity is expected because they have no adjacent proton neighbors. Their downfield shift is characteristic of protons on an aromatic ring.

    • δ ~3.68 ppm (Singlet, 3H): This singlet with an integration of 3H is characteristic of the methyl ester (-OCH₃) protons.

    • δ ~3.52 ppm (Singlet, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) group connecting the aromatic ring to the ester.

¹³C NMR Analysis

  • Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[6]

  • Expected Spectrum for MDHPA (in MeOD):

    • δ ~173.7 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~153.7 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

    • δ ~134.0 ppm: Two equivalent aromatic carbons attached to protons (Ar-CH).

    • δ ~127.5 ppm: Quaternary aromatic carbon to which the acetate group is attached.

    • δ ~112.9 ppm: Two equivalent aromatic carbons attached to the bromine atoms (C-Br).

    • δ ~52.7 ppm: Methyl ester carbon (-OCH₃).

    • δ ~39.8 ppm: Methylene carbon (-CH₂-).

The reference NMR data for MDHPA is sourced from ACG Publications.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.[8][9][10]

  • Rationale: In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight.[11] This ion can then break apart into smaller, characteristic fragment ions.[9][11][12] The presence of two bromine atoms is uniquely identifiable due to their isotopic distribution (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which will result in a characteristic M, M+2, and M+4 peak pattern.[10]

Expected MS Data for MDHPA:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 322, 324, and 326, corresponding to the different combinations of bromine isotopes (⁷⁹Br/⁷⁹Br, ⁷⁹Br/⁸¹Br, ⁸¹Br/⁸¹Br). The peak at m/z 323.966 is the calculated monoisotopic mass.[13]

  • Key Fragmentation Pattern: A significant fragment would be expected from the loss of the methoxycarbonyl group (-•COOCH₃), a common fragmentation pathway for such esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Rationale: Different chemical bonds absorb infrared radiation at specific frequencies. By analyzing the absorption spectrum, one can confirm the presence of key functional groups like hydroxyl (-OH), carbonyl (C=O), and C-Br bonds.

Expected IR Peaks for MDHPA:

  • ~3500-3200 cm⁻¹ (Broad): O-H stretch from the phenolic hydroxyl group.

  • ~1735 cm⁻¹ (Strong): C=O stretch from the ester carbonyl group.

  • ~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretch of the ester.

  • ~700-550 cm⁻¹: C-Br stretch.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

  • Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[14][15] For a pure compound, a single sharp peak should be observed under optimized conditions. The retention time is a characteristic property of the compound for a given method.

  • Protocol for Purity Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient elution is typically effective for analyzing phenolic compounds.[16][17]

      • Solvent A: Water with 0.1% Acetic Acid or Phosphoric Acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. For example: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 220 nm and 280 nm).[18]

    • Purity Assessment: A pure sample of MDHPA will exhibit a single major peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks.

Analytical Verification Workflow

cluster_verification Verification Protocol Start Synthesized MDHPA NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Struct_Confirm Structural Confirmation NMR->Struct_Confirm MS->Struct_Confirm IR->Struct_Confirm Purity_Confirm Purity >95%? HPLC->Purity_Confirm Struct_Confirm->Purity_Confirm Structure OK Final Verified MDHPA Purity_Confirm->Final Yes

Caption: A multi-technique workflow for verifying MDHPA structure and purity.

Part 3: Comparison with Alternatives

To fully characterize MDHPA, it is instructive to compare its analytical properties to structurally related compounds. The most logical comparators are its direct precursor, Methyl 2-(4-hydroxyphenyl)acetate, and an analog with different halogen substituents, Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate.

  • Rationale: This comparison highlights the specific influence of the bromine atoms on the compound's physical and spectroscopic properties. The heavy bromine atoms significantly increase the molecular weight and alter the electronic environment of the aromatic ring, which is directly observable in the NMR and MS data. The difluoro- analog provides a contrast based on halogen identity.

PropertyMethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (MDHPA) Methyl 2-(4-hydroxyphenyl)acetate (Precursor) Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate (Analog)
Molecular Formula C₉H₈Br₂O₃C₉H₁₀O₃C₉H₈F₂O₃
Molecular Weight 323.97 g/mol [19]166.17 g/mol 202.15 g/mol [20]
¹H NMR (Aromatic) ~7.35 ppm (s, 2H)~7.1 ppm (d, 2H) & ~6.7 ppm (d, 2H)Signals will show complex splitting due to H-F coupling
MS (M⁺ Isotope Pattern) M, M+2, M+4 pattern (1:2:1 ratio) due to two Br atomsSingle M⁺ peakSingle M⁺ peak
HPLC Retention Time More retentive (longer retention time) due to increased hydrophobicityLess retentive (shorter retention time)Retention time between the other two, dependent on conditions

This comparative data underscores how specific structural modifications create a unique analytical fingerprint for each compound, reinforcing the power of the verification methods described.

Conclusion

The independent verification of a research compound is a non-negotiable step in ensuring scientific rigor. This guide has outlined a robust, multi-faceted approach to synthesize and confirm the identity and purity of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. By integrating detailed, well-rationalized protocols for synthesis, spectroscopic analysis, and chromatographic separation, researchers are equipped to proceed with confidence. This framework of systematic verification is not merely a quality control measure; it is a fundamental component of sound scientific practice.

References

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Available at: [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • Elprocus. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Available at: [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available at: [Link]

  • Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Slideshare. (2015, November 11). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • PMC. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • Longdom Publishing. (2023, December 07). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

  • Polish Journal of Food and Nutrition Sciences. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Available at: [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Available at: [Link]

  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Available at: [Link]

  • ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Chemsrc. (2025, September 25). METHYL 2-(3,5-DIBROMO-4-HYDROXYPHENYL)ACETATE. Available at: [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available at: [Link]

  • PrepChem.com. Synthesis of Methyl(4-Hydroxyphenyl)acetate. Available at: [Link]

  • MySkinRecipes. Methyl 2-(3,5-Dibromo-4-Hydroxyphenyl)Acetate. Available at: [Link]

  • PubChem. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. Available at: [Link]

Sources

Comparative

Comparison Guide: Assessing the Specificity of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

The following guide provides an in-depth technical assessment of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (hereafter referred to as MDHPA-Me ), focusing on its application as a chemical probe in thyroid hormone sign...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (hereafter referred to as MDHPA-Me ), focusing on its application as a chemical probe in thyroid hormone signaling, transthyretin (TTR) stabilization, and auxin biology.

Executive Summary: The Compound Profile

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated phenolic ester primarily utilized as a lipophilic precursor (prodrug) to 3,5-dibromo-4-hydroxyphenylacetic acid (DBHPA) . Its structural homology to the outer ring of Thyroxine (T4) and Triiodothyronine (T3) defines its biological specificity.

Unlike the free acid, the methyl ester exhibits enhanced cellular permeability, making it the preferred reagent for intracellular assays. Upon entry, it is hydrolyzed by intracellular esterases to the active acid form, which targets specific nuclear receptors and transport proteins.

Core Applications & Specificity Matrix
Application DomainPrimary TargetMechanism of ActionSpecificity Driver
TTR Amyloidosis Transthyretin (TTR)Kinetic Stabilization (Tetramer binding)Halogen-mediated hydrophobic fit in T4 binding pockets (T4BP).
Thyroid Signaling TR

/ TR

Agonist / Antagonist (Context-dependent)Mimicry of T3 phenolic ring; lacks the amino-acid side chain of T3.
Plant Biology TIR1 / AFBAuxin Analog (Orthogonal)Halogenation alters affinity for TIR1 compared to natural IAA.

Mechanism of Action & Structural Logic

The specificity of MDHPA-Me is governed by the "Bump-and-Hole" concept in protein-ligand interactions and the Halogen Bond phenomenon.

The Halogen Advantage

The two bromine atoms at positions 3 and 5 of the phenyl ring are critical. They are lipophilic and electron-withdrawing, increasing the acidity of the 4-hydroxyl group (pKa


 6-7 vs. 10 for phenol). This ionization at physiological pH is essential for high-affinity hydrogen bonding with serine residues (e.g., Ser117 in TTR) deep within binding pockets.
Pathway Visualization

G cluster_0 TTR Kinetic Stabilization Compound MDHPA-Me (Cell Permeable) Acid DBHPA (Active Acid) Compound->Acid Intracellular Esterases TTR Transthyretin (TTR) Tetramer Acid->TTR Binds T4 Pocket (Kd ~ nM range) TR Thyroid Receptor (TRu03b1/TRu03b2) Acid->TR Ligand Binding (Weak Agonist) Amyloid Amyloid Fibrils (Toxic) TTR->Amyloid Dissociation (Blocked by DBHPA) GeneExpr Gene Expression (Metabolism/Differentiation) TR->GeneExpr Transcription Activation

Caption: Mechanism of Action. MDHPA-Me acts as a prodrug, converting to DBHPA to stabilize TTR tetramers or modulate Thyroid Receptors.

Comparative Specificity Analysis

This section objectively compares MDHPA-Me against standard alternatives in drug discovery and chemical biology.

Versus Thyroid Hormone Analogs (Mammalian Context)
FeatureMDHPA-Me / DBHPA DITPA (3,5-Diiodothyropropionic acid) GC-1 (Sobetirome) T4 (Thyroxine)
Halogenation Dibromo (Br)Diiodo (I)Dimethyl (non-halogen)Tetraiodo (I)
TR Selectivity Low (Pan-TR binder)Modest (TR

biased)
High (TR

Selective)
Non-selective
TTR Binding High (Kinetic Stabilizer)ModerateLowHigh (Natural Ligand)
Key Advantage Cost-effective TTR probe ; smaller halogen size allows fit in mutated pockets.Established cardiac safety profile.Liver-specific TR activation.Natural standard.
Key Limitation Lower affinity than Iodo-analogs (Br is less lipophilic than I).Rapid metabolism.Not a TTR stabilizer.Hormonal side effects.

Expert Insight: Use MDHPA-Me when you need to decouple TTR binding from strong hormonal signaling . Because Bromine forms weaker halogen bonds than Iodine, DBHPA often acts as a partial agonist or weak binder to TRs compared to T4, but retains sufficient affinity to stabilize TTR tetramers against amyloidosis.

Versus Auxin Analogs (Plant Context)
FeatureMDHPA-Me NAA (1-Naphthaleneacetic acid) 2,4-D 5-F-IAA / 5-Ph-IAA
Core Structure Phenylacetic Acid (PAA)NaphthalenePhenoxyacetic AcidIndole
Transport Non-polar auxin transport (likely)Influx carrier independentInflux carrier dependentTIR1-Orthogonal
Specificity Weak/Distinct Auxin ; PAA pathway.Stable, potent synthetic auxin.Herbicide (Over-stimulation)."Bump-and-Hole" specific.

Experimental Protocols for Specificity Assessment

To validate the specificity of MDHPA-Me in your system, follow these self-validating protocols.

Protocol A: TTR Tetramer Stabilization Assay (In Vitro)

Objective: Determine if MDHPA-Me (hydrolyzed to acid) prevents TTR dissociation better than T4.

  • Preparation: Incubate Recombinant Human TTR (0.2 mg/mL) with MDHPA-Me (or DBHPA acid form directly) at molar ratios of 1:1, 1:10, and 1:50 (Protein:Ligand) in Phosphate Buffer (pH 7.4).

  • Denaturation Challenge: Add Urea to a final concentration of 4M or adjust pH to 4.4 (acid denaturation) to induce tetramer dissociation. Incubate for 72 hours at 37°C.

  • Readout: Cross-link samples with Glutaraldehyde (1%) for 5 mins. Analyze via SDS-PAGE (Western Blot).

  • Quantification: Measure the ratio of Tetramer band vs. Monomer band.

  • Validation: Compare against Diflunisal (positive control) and Vehicle (negative control).

    • Success Criterion: >50% Tetramer retention at pH 4.4 indicates potent kinetic stabilization.

Protocol B: Luciferase Reporter Assay for TR Specificity

Objective: Assess if MDHPA-Me activates TR


 or TR

and if it competes with T3.
  • Transfection: Co-transfect HEK293T cells with:

    • Expression plasmid for hTR

      
       or hTR
      
      
      
      .
    • Reporter plasmid containing Thyroid Response Element (TRE) upstream of Luciferase (e.g., DR4-Luc).

  • Treatment: Treat cells with MDHPA-Me (1 nM – 10

    
    M) for 24 hours.
    
    • Control 1: T3 (10 nM) = Max signal.

    • Control 2: MDHPA-Me + 1

      
      M NH-3 (TR antagonist) to verify receptor dependency.
      
  • Data Analysis: Plot Dose-Response Curve. Calculate EC50.[1]

    • Interpretation: If MDHPA-Me shows activity only at high concentrations (>1

      
      M) compared to T3, it has low specificity  for TR signaling, making it a safer candidate for TTR targeting (less hormonal side effects).
      

References

  • TTR Amyloidosis & Halogenated Ligands

    • Title: Structure-based design of transthyretin amyloidogenesis inhibitors.[2][3]

    • Source:Science (1995).
    • Context: Establishes the structural basis for 3,5-halogen
  • Thyroid Receptor Specificity

    • Title: Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a).
    • Source:PNAS (2003).
    • Context: Compares halogenated analogs (GC-1, KB-141) and their receptor selectivity profiles.
  • Phenylacetic Acid as Auxin

    • Title: Phenylacetic acid is a widely distributed auxin in higher plants.
    • Source:Plant Cell Physiology (2015).
    • Context: Validates the biological activity of the phenylacetic acid core in plant signaling.
  • Chemical Properties

    • Compound Summary: Methyl 2-(3,5-dibromo-4-hydroxyphenyl)
    • Source: PubChem.[4][5]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and evaluation of novel compounds are daily realities. With these pursuits comes the critical responsibility of ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and evaluation of novel compounds are daily realities. With these pursuits comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, a halogenated phenolic compound. Adherence to these procedures is paramount for protecting laboratory personnel, the environment, and maintaining regulatory compliance.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Brominated and chlorinated phenols are listed as hazardous constituents by the Environmental Protection Agency (EPA).[4] Improper disposal can lead to contamination of soil and water.[5]

  • Environmental Persistence: Halogenated organic compounds can be resistant to natural degradation processes.[1]

  • Reactivity: While this specific compound's reactivity is not fully characterized, the general principle of segregating different chemical waste streams to prevent dangerous reactions is crucial.[6]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate requires a systematic approach, from the point of generation to final removal by a certified hazardous waste contractor.

Step 1: Immediate Waste Segregation at the Source

Proper waste management begins the moment a substance is deemed waste.

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for the collection of solid Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure is recommended.[5][6]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[7] The label should include:

    • The full chemical name: "Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

    • The date of initial waste accumulation

    • The name and contact information of the generating researcher or lab

  • Segregation from Other Waste Streams: This waste stream must be kept separate from non-hazardous waste, as well as other types of hazardous waste such as flammable solvents, strong acids or bases, and oxidizers.[6]

Step 2: Handling and Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is non-negotiable during all handling and disposal procedures.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[8]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.[9][10]

  • Lab Coat: A lab coat should be worn to protect skin and clothing.[6]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[9][10]

Step 3: Waste Accumulation and Storage

Laboratories must adhere to specific regulations regarding the storage of hazardous waste.

  • Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA within the laboratory, at or near the point of generation.[11]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[5] The container must always be kept closed when not in use.[11]

  • Storage Limits: Do not exceed the storage limits for hazardous waste as defined by your institution and local regulations. This is typically no more than 55 gallons of hazardous waste in an SAA.[7][11]

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate are also considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in the designated solid waste container for this compound.

  • Empty Containers: An empty container that held Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The resulting rinsate is considered hazardous waste and must be collected in a separate, properly labeled container for halogenated solvent waste.[7][12]

Step 5: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][6]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal procedures at your facility. They will provide the necessary paperwork and schedule a pickup.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest, which is a legal document that tracks the waste from generation to its final disposal.

  • Professional Disposal: The collected waste will be handled by a licensed hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration.[1][3]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_DisposalProcess Disposal and Removal cluster_Ancillary Contaminated Materials Generate Generate Waste (Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate) Segregate Segregate into Labeled, Compatible Container Generate->Segregate PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE Always wear during handling Solids Contaminated Solids (gloves, paper towels) Generate->Solids Containers Empty Containers Generate->Containers Store Store in Satellite Accumulation Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS When container is full or storage time limit is reached Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Pickup Scheduled Pickup by Certified Waste Hauler Manifest->Pickup Incineration Transport to Permitted Facility for High-Temperature Incineration Pickup->Incineration Solids->Segregate TripleRinse Triple-Rinse with Solvent Containers->TripleRinse Rinsate Collect Rinsate as Halogenated Solvent Waste TripleRinse->Rinsate Rinsate->ContactEHS Dispose with liquid waste

Caption: Disposal workflow for Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Hazardous Waste Storage Limit (SAA) ≤ 55 gallons[7][11]
Acutely Toxic Waste Limit (P-Listed) ≤ 1 quart (liquid) or 1 kg (solid)[11]
pH of Aqueous Waste for Disposal Must be between 6 and 9[12]
Flash Point for Ignitable Waste < 140°F (60°C)[11]

Note: While Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is not specifically P-listed, these values are provided as a general reference for laboratory chemical waste management.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate, fostering a culture of safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Methyl 4-hydroxyphenylacetate.
  • TargetMol. (2025, November 30). Safety Data Sheet.
  • Merck Millipore. SAFETY DATA SHEET.
  • Google Patents. US5174893A - Process for dehalogenation of contaminated waste materials.
  • PMC. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • EPA. (2000, December 26). Environmental Fact Sheet, Organobromine.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate

Foreword: As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logist...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. The following protocols are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical handling.

Hazard Assessment: Understanding the Risks

Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a halogenated aromatic ester. Based on analogous compounds, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][3][4][5].

  • Toxicity: While acute toxicity data is unavailable for this specific compound, related bromo-organic compounds can be harmful if swallowed or absorbed through the skin[2][5][6].

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects[7].

Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate. The following table summarizes the recommended PPE.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating solids[8][9][10].
Hand Protection Nitrile or Butyl rubber glovesNitrile gloves offer good resistance to a variety of chemicals and are suitable for incidental contact[11][12]. For extended contact or when handling larger quantities, butyl rubber gloves provide superior protection against esters and halogenated solvents[8][9][13]. Always double-glove when handling this compound.
Body Protection A flame-retardant lab coat or chemical-resistant apronA lab coat protects against minor spills and contamination of personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[8].
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesWhile handling in a certified chemical fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or if engineering controls are not available or sufficient. The choice of cartridge should be based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood to minimize inhalation exposure[14].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for halogenated organic compounds should be available in the laboratory.

Weighing and Transferring

The following workflow diagram illustrates the key steps for safely weighing and transferring the solid compound.

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_area Prepare Clean Work Surface weigh_zero Zero Balance with Weighing Vessel prep_area->weigh_zero weigh_transfer Carefully Transfer Solid weigh_record Record Mass diss_add Add Solvent to Vessel weigh_record->diss_add diss_mix Gently Swirl to Dissolve diss_seal Seal Container

Caption: Workflow for Weighing and Dissolving the Compound.

Post-Handling Procedures
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with a soap and water solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and any associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be segregated into a dedicated "Halogenated Organic Waste" container[14][15][16]. Do not mix with non-halogenated waste[17].

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the full chemical name of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate[15].

  • Solid Waste: Contaminated solid waste, such as weighing paper, gloves, and absorbent materials, should be placed in a sealed bag and then into the solid halogenated waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled liquid halogenated waste container.

  • Disposal Method: Never pour this chemical or its solutions down the drain[14][15]. All waste must be disposed of through a licensed chemical waste disposal company, likely via incineration[10][18].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][4]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1][4]. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[6][10].

By adhering to these protocols, you contribute to a culture of safety and excellence in our shared pursuit of scientific advancement.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready. Retrieved February 26, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 26, 2026, from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved February 26, 2026, from [Link]

  • Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

  • (n.d.). Hazardous Waste Segregation. Retrieved February 26, 2026, from [Link]

  • UNL Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved February 26, 2026, from [Link]

  • Chemsrc. (2025, September 25). METHYL 2-(3,5-DIBROMO-4-HYDROXYPHENYL)ACETATE. Retrieved February 26, 2026, from [Link]

  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved February 26, 2026, from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved February 26, 2026, from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate. Retrieved February 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Hydroxybenzylideneacetone. Retrieved February 26, 2026, from [Link]

Sources

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